5-Bromopyridine-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPEOLXILHOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352742 | |
| Record name | 5-Bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90145-48-5 | |
| Record name | 5-Bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-2-carboxamide (CAS: 90145-48-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and a review of the potential biological activities based on structurally related compounds.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 90145-48-5 | [2][3] |
| Molecular Formula | C₆H₅BrN₂O | [3][4] |
| Molecular Weight | 201.02 g/mol | [3] |
| Melting Point | 218-220 °C | [1] |
| Boiling Point (Predicted) | 329.1 ± 27.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.710 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white solid | [1] |
| pKa (Predicted) | 14.79 ± 0.50 | [1] |
| XLogP3 (Predicted) | 0.8 | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-bromopyridine-2-carboxylic acid. This involves the activation of the carboxylic acid, commonly by conversion to an acyl chloride, followed by reaction with an ammonia source.
Experimental Protocol: Amidation via Acyl Chloride Intermediate
This two-step, one-pot procedure is a common and effective method for the synthesis of the title compound.
Materials:
-
5-Bromopyridine-2-carboxylic acid (CAS: 30766-11-1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Aqueous ammonium hydroxide (25%)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure: [5]
-
Acyl Chloride Formation: To a cooled solution (0 °C) of 5-bromopyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in a mixture of anhydrous THF (20 mL) and DMF (1 drop, catalytic), add thionyl chloride (0.54 mL, 7.0 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature (approx. 23 °C) for 1 hour. The progress of the reaction can be monitored by TLC.
-
Amidation: Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add an excess of 25% aqueous ammonium hydroxide solution (3.7 mL, 50 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for an additional 30 minutes. A precipitate will form.
-
Work-up and Purification: Filter the precipitated solid and wash with cold water.
-
Dissolve the crude solid in ethyl acetate. Wash the organic layer once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethyl acetate to yield this compound as a white solid.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 5-Amino-2-bromopyridine(13534-97-9) 1H NMR spectrum [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to 5-Bromopyridine-2-carboxamide: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxamide is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making it a key intermediate for the synthesis of novel therapeutic agents. The presence of a bromine atom and a carboxamide group on the pyridine ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and spectral characteristics of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| Melting Point | 218-220 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 329.1 ± 27.0 °C | [2] |
| Predicted Density | 1.710 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 14.79 ± 0.50 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromopicolinic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amidation.
Experimental Protocols
Step 1: Synthesis of 5-Bromopicolinoyl Chloride
A general procedure involves the reaction of 5-bromopicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF)[2].
-
Materials:
-
5-Bromopicolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of 5-bromopicolinic acid (1.0 eq.) in dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (excess, e.g., 5 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for a period sufficient for the complete conversion of the starting material (typically 1 hour), as monitored by a suitable technique like TLC[2].
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent, yielding the crude 5-bromopicolinoyl chloride. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
The crude 5-bromopicolinoyl chloride is then reacted with an ammonia source to form the desired carboxamide.
-
Materials:
-
Crude 5-bromopicolinoyl chloride
-
Aqueous ammonia (e.g., ammonium hydroxide)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the crude 5-bromopicolinoyl chloride in a suitable solvent like dichloromethane.
-
Slowly add the resulting solution dropwise to a cooled (e.g., 0 °C) and stirred solution of aqueous ammonia[2].
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 1.5 hours) to ensure complete amidation[2].
-
Concentrate the mixture to obtain the crude solid product.
-
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Materials:
-
Crude this compound
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization[3].
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum[3][4][5][6].
-
Synthesis and Purification Workflow
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the ring, and the carboxamide group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.0-8.3 | d |
| H-4 | ~7.8-8.1 | dd |
| H-6 | ~8.5-8.8 | d |
| -NH₂ | Broad singlet | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts are characteristic of their electronic environment.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 (C=O) | 160-170 |
| C-3 | 120-125 |
| C-4 | 140-145 |
| C-5 (C-Br) | 115-120 |
| C-6 | 150-155 |
| C=O | 165-175 |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3100-3500 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak |
| C=O stretch (amide I) | 1650-1690 | Strong |
| N-H bend (amide II) | 1550-1640 | Medium |
| C=C, C=N stretch (aromatic ring) | 1400-1600 | Medium |
| C-Br stretch | 500-600 | Medium to strong |
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M⁺ and M⁺+2) with approximately equal intensity is expected.
| Ion | m/z | Interpretation |
| [M]⁺ | 201/203 | Molecular ion |
| [M-NH₂]⁺ | 185/187 | Loss of the amino group |
| [M-CONH₂]⁺ | 157/159 | Loss of the carboxamide group |
| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine fragment |
Biological Relevance and Applications
This compound and its derivatives are of significant interest in drug discovery. The pyridine carboxamide scaffold is a "privileged structure" known to interact with various biological targets. While specific biological activities for the parent compound are not extensively documented, its derivatives have been explored for various therapeutic applications.
One area of interest is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. The carboxamide moiety is a common feature in many known PARP inhibitors, as it can form key hydrogen bonding interactions within the enzyme's active site. The this compound scaffold provides a template for the synthesis of potential PARP inhibitors.
The logical workflow for utilizing this scaffold in drug discovery is outlined below.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its well-defined chemical properties and reactivity make it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets. While further studies are needed to fully elucidate the biological activities of the parent compound, its role as a key scaffold in the development of therapeutic agents, including potential PARP inhibitors, is well-established. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 5-Bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines common synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear, tabular format for easy comparison.
Introduction
This compound, also known as 5-bromopicolinamide, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, offers multiple reaction sites for further functionalization, making it a crucial component in the development of novel therapeutic agents and other functional molecules. This guide explores the most prevalent and efficient methods for its preparation.
Core Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily starting from either 5-bromopyridine-2-carbonitrile or 5-bromopicolinic acid. A less common, but feasible, alternative involves the direct functionalization of a pre-brominated pyridine derivative.
Pathway 1: Hydrolysis of 5-Bromopyridine-2-carbonitrile
This is one of the most common and direct routes to this compound. The synthesis begins with the preparation of the nitrile precursor, 5-bromopyridine-2-carbonitrile, which is then hydrolyzed to the desired amide.
A logical diagram of the hydrolysis pathway is presented below.
Caption: Synthesis of this compound via nitrile hydrolysis.
Pathway 2: Ammonolysis of 5-Bromopicolinic Acid Derivatives
Another robust method involves the conversion of 5-bromopicolinic acid into an activated form, such as an acid chloride or an ester, followed by reaction with ammonia. This pathway is advantageous when 5-bromopicolinic acid is a more readily available starting material.
An experimental workflow for this pathway is illustrated below.
Caption: Ammonolysis route to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrile Synthesis | 2,5-Dibromopyridine | CuCN | DMF | 120 | 12 | 74 | [1] |
| Amide Formation | 6-Bromopicolinic acid | 1. SOCl₂ 2. NH₃ (2M in dioxane) | Thionyl chloride, Dioxane | 70 | 5 | Not specified | [2] |
| Nitrile Hydrolysis (General) | Aryl Nitrile | KOH | tert-Butyl alcohol | Reflux | Not specified | Not specified | General Method |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromopyridine-2-carbonitrile from 2,5-Dibromopyridine[1]
-
Reaction Setup: A mixture of 2,5-dibromopyridine (20 mmol) and copper(I) cyanide (20 mmol) in dimethylformamide (120 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to reflux at 120°C for 12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water. The resulting solid is extracted with ethyl acetate (3 x 250 mL). The combined organic layers are evaporated, and the residue is purified by silica gel column chromatography (eluent: hexanes/EtOAc 90:10) to yield 5-bromopyridine-2-carbonitrile.
Protocol 2: Synthesis of this compound from 5-Bromopicolinic Acid (Analogous Procedure)[2]
-
Acid Chloride Formation: 6-Bromopicolinic acid (4.95 mmol) is suspended in thionyl chloride (15 mL) and heated at 70°C for 5 hours.
-
Solvent Removal: The reaction mixture is cooled to room temperature, and the excess thionyl chloride is removed under reduced pressure.
-
Ammonolysis: A solution of ammonia (2M in dioxane, 15 mL) is added to the residue.
-
Isolation: The solvents are removed under reduced pressure to yield the crude 6-bromopicolinamide. This procedure can be adapted for 5-bromopicolinic acid.
Protocol 3: Hydrolysis of 5-Bromopyridine-2-carbonitrile to this compound (General Procedure)
-
Reaction Setup: 5-Bromopyridine-2-carbonitrile is dissolved in tert-butyl alcohol.
-
Reagent Addition: An aqueous solution of potassium hydroxide is added to the nitrile solution.
-
Reaction Execution: The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the tert-butyl alcohol is removed under reduced pressure. The aqueous residue is neutralized with an appropriate acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.
Conclusion
The synthesis of this compound is well-established, with the hydrolysis of 5-bromopyridine-2-carbonitrile and the ammonolysis of 5-bromopicolinic acid derivatives being the most practical and efficient methods. The choice of pathway will often depend on the availability and cost of the starting materials. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific application.
References
Spectroscopic Profile of 5-Bromopyridine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 5-Bromopyridine-2-carboxamide (also known as 5-bromopicolinamide), a key intermediate in pharmaceutical and agrochemical synthesis. This document collates predicted mass spectrometry data and outlines the standard experimental methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, crucial for the structural elucidation and quality control of this compound.
Core Spectroscopic Data
While specific experimental NMR and IR spectral data for this compound are not publicly available in the reviewed literature, predicted mass spectrometry data provides foundational information for its characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted data for this compound is presented below, indicating the expected masses for various adducts that may be observed during analysis.
Table 1: Predicted Mass Spectrometry Data for this compound. [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.96581 |
| [M+Na]⁺ | 222.94775 |
| [M-H]⁻ | 198.95125 |
| [M+NH₄]⁺ | 217.99235 |
| [M+K]⁺ | 238.92169 |
| [M+H-H₂O]⁺ | 182.95579 |
| [M+HCOO]⁻ | 244.95673 |
| [M]⁺ | 199.95798 |
Note: Data is based on predictions from computational models.
Experimental Protocols
The following sections detail the standard experimental protocols for acquiring the spectroscopic data discussed in this guide. These methodologies are fundamental for the structural characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
The solution is then filtered into a clean NMR tube to a depth of about 4-5 cm.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for the chemical shifts.
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the number of distinct proton environments and their integrations (relative number of protons). The chemical shifts provide information about the electronic environment of the protons, and spin-spin coupling patterns reveal connectivity between neighboring protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Thin Solid Film Method):
-
A small amount of solid this compound is dissolved in a volatile solvent, such as methylene chloride.
-
A drop of this solution is placed onto a salt plate (e.g., KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition: The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often after being vaporized.
-
The molecules are then ionized. Common methods include Electron Impact (EI), which can cause fragmentation, and softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound such as this compound.
References
An In-depth Technical Guide on the Solubility of 5-Bromopyridine-2-carboxamide in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-Bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive published quantitative data, this document focuses on providing a robust framework for solubility determination, including established experimental protocols and a summary of qualitative solubility information inferred from related compounds.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its solubility profile. Solubility in various organic solvents is a critical parameter that influences reaction conditions, purification methods such as recrystallization, and formulation for biological screening. An understanding of its solubility behavior is paramount for its effective application in research and development.
Solubility Data
Table 1: Qualitative and Inferred Solubility of this compound and Related Compounds
| Solvent Family | Solvent Example | Compound | Reported/Inferred Solubility | Citation |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 5-Bromopyridine-2-methanol | Easily Soluble | |
| Dimethyl Sulfoxide (DMSO) | 2,3-Diamino-5-bromopyridine | Soluble | ||
| Protic Polar | Methanol | 5-Bromopyridine-2-methanol | Easily Soluble | |
| Methanol | 2,3-Diamino-5-bromopyridine | Soluble | ||
| Methanol | 5-Bromopyridine-2-carboxylic acid | Soluble | [1] | |
| Non-Polar | Water | 5-Bromopyridine-2-carbaldehyde | Insoluble | [1][2][3] |
Note: The solubility information for related compounds is used to infer the likely solubility of this compound in the absence of direct data.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The thermodynamic shake-flask method is a widely accepted approach for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound solid into a glass vial.
-
Add a precise volume of the desired organic solvent (e.g., 1 mL).
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of a research compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be broadly published, this guide provides a comprehensive framework for its determination. The inferred qualitative solubility suggests a preference for polar organic solvents. For precise and reliable data, the detailed experimental protocol for the shake-flask method should be employed. The provided workflow and data table structure will aid researchers in systematically characterizing the solubility of this and other novel compounds, facilitating their application in drug discovery and development.
References
Technical Guide: Physicochemical Properties of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available physicochemical data for 5-Bromopyridine-2-carboxamide, also known as 5-Bromopicolinamide. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a comparative context for its potential properties. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed to assist researchers in their own characterization efforts.
Core Physicochemical Data
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not available | Data not available | |
| N-Methyl 5-bromopicolinamide | 76 - 77[1] | 346.8 (at 760 mmHg)[1] | |
| 5-Bromopyridine-2-carboxylic acid | 173 - 175 | 319.5 (Predicted) | |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate | 165 | 315.0 (Predicted) | |
| 5-Bromopyridine-3-carboxylic acid | 178 - 180 | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of melting and boiling points for crystalline organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. It is recorded as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block with a thermometer or a temperature probe.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
The sample is observed through a magnifying lens.
-
-
Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
-
Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Logical Workflow Visualization
The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound.
Caption: Generalized workflow for determining the melting point of a crystalline solid.
References
Analysis of Bromopyridine Carboxamide Isomers: A Case Study in Crystal Structure Determination
Introduction
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in drug development and materials science, as the precise molecular structure, conformation, and intermolecular interactions dictate a compound's physical, chemical, and biological properties. This technical guide details the process of crystal structure analysis.
While a full single-crystal X-ray diffraction study for 5-Bromopyridine-2-carboxamide is not publicly available in peer-reviewed literature, this guide will use the comprehensive, published data of its close structural isomer, 6-Bromopyridine-2-carboxamide , as a representative case study. The methodologies and data interpretation presented here are directly analogous to those that would be applied to the 5-bromo isomer.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with synthesis and crystallization, followed by data collection and structure refinement.
Synthesis and Crystallization
The synthesis of the subject compound, 6-Bromopyridine-2-carboxamide, involves the conversion of the corresponding carboxylic acid.
-
Synthesis: A mixture of 30 g (0.1485 mol) of 6-bromopyridine-2-carboxylic acid in 300 ml of thionyl chloride was refluxed for twenty hours.
-
Workup: Excess thionyl chloride was removed in vacuo. The resulting residue was added as a slurry in dioxane or benzene to 75 ml of cold, stirred, concentrated ammonium hydroxide.
-
Isolation: The mixture was stored overnight and then filtered to yield 25 g of the title compound (83.4% yield).
-
Crystallization for X-ray Analysis: Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution.
X-ray Data Collection and Structure Refinement
High-quality single crystals were selected for crystallographic analysis.
-
Data Collection: Data were collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.
-
Data Reduction: The collected data were processed using the XCAD4 program.
-
Structure Solution: The crystal structure was solved using the SHELXS97 program.
-
Structure Refinement: The refinement of the structure was carried out using SHELXL97. Hydrogen atoms were placed in constrained positions. An absorption correction was applied using ψ scans.
Data Presentation: Crystallographic Analysis of 6-Bromopyridine-2-carboxamide
The key quantitative results from the crystal structure determination are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆H₅BrN₂O |
| Formula Weight | 201.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.034 (3) Å |
| b | 6.4050 (13) Å |
| c | 8.5540 (17) Å |
| α | 90° |
| β | 94.85 (3)° |
| γ | 90° |
| Volume | 711.6 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Reflections Collected | 1354 |
| Independent Reflections | 1296 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.063 |
| wR(F²) | 0.172 |
| Goodness-of-fit (S) | 1.01 |
| Parameters | 91 |
| Max. Residual Electron Density | 0.45 e Å⁻³ |
| Min. Residual Electron Density | -0.57 e Å⁻³ |
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A | Symmetry Code |
| N2—H2A···N1 | 0.86 | 2.22 | 2.664 (9) | 110 | Intramolecular |
| N2—H2B···O1(i) | 0.86 | 2.12 | 2.976 (8) | 173 | -x+1, y+1/2, -z+5/2 |
| N2—H2B···O1(ii) | 0.86 | 2.53 | 3.161 (8) | 130 | x, -y+1/2, z-1/2 |
D = Donor atom; H = Hydrogen; A = Acceptor atom.
Structural Commentary
The analysis of 6-Bromopyridine-2-carboxamide reveals key structural features. The molecule contains an intramolecular N—H···N hydrogen bond, which creates a stable S(5) ring motif. In the crystal lattice, the molecules are linked by intermolecular bifurcated N—H···(O,O) hydrogen bonds. This network of interactions connects the molecules into sheets that propagate in the (100) plane.
Visualizations
The following diagrams illustrate the experimental workflow and the crucial intermolecular interactions that define the crystal packing.
Conclusion
The crystallographic analysis of 6-Bromopyridine-2-carboxamide provides a complete and detailed picture of its solid-state structure. The methodologies for synthesis, crystallization, and X-ray diffraction are robust and yield high-quality data. The resulting structural model, refined to a high degree of precision, reveals a planar molecule that forms a hydrogen-bonded network, creating sheets within the crystal lattice. This detailed analysis is fundamental for understanding the compound's properties and serves as an excellent proxy for the type of in-depth study required for its isomer, this compound, should single crystals become available.
Reactivity of the Carboxamide Group in 5-Bromopyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carboxamide group in 5-bromopyridine derivatives. The interplay between the electron-withdrawing nature of the pyridine ring and the bromine substituent, combined with the versatile reactivity of the carboxamide functional group, makes these compounds valuable intermediates in medicinal chemistry and materials science. This document details key transformations of the carboxamide moiety, including hydrolysis, reduction, dehydration, and rearrangement reactions, supported by experimental protocols and quantitative data. Furthermore, it explores the reactivity at the 5-bromo position and the biological significance of these derivatives, particularly their emerging role in modulating critical signaling pathways.
Reactivity of the Carboxamide Group
The carboxamide group (-CONH₂) in 5-bromopyridine derivatives can undergo a variety of chemical transformations, offering pathways to diverse molecular architectures. The reactivity is influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient.
Hydrolysis to Carboxylic Acids
General Experimental Protocol for Basic Hydrolysis:
A solution of the 5-bromopyridine carboxamide in a suitable solvent (e.g., ethanol, water) is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to reflux to drive the reaction to completion. After cooling, the solution is acidified to precipitate the corresponding 5-bromopyridine carboxylic acid, which can then be isolated by filtration.
General Experimental Protocol for Acidic Hydrolysis:
The 5-bromopyridine carboxamide is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux for a specified period. Upon cooling, the pH is adjusted to the isoelectric point of the resulting carboxylic acid to induce precipitation, followed by isolation.
Reduction to Amines
The reduction of the carboxamide group to a primary amine is a crucial transformation for introducing a flexible linker or a basic center in a molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.
Experimental Protocol for the Reduction of 5-Bromonicotinamide:
To a stirred suspension of lithium aluminum hydride in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of 5-bromonicotinamide in dry THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (5-bromopyridin-3-yl)methanamine.
| Reactant | Product | Reagents | Solvent | Yield |
| 5-Bromonicotinamide | (5-Bromopyridin-3-yl)methanamine | LiAlH₄ | THF | Not reported |
Dehydration to Nitriles
The dehydration of a primary carboxamide to a nitrile is a valuable method for introducing a cyano group, which is a versatile precursor for other functional groups. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.
Experimental Protocol for the Dehydration of 5-Bromonicotinamide:
5-Bromonicotinamide is treated with an excess of a dehydrating agent, such as phosphorus oxychloride, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. The reaction is typically heated to drive the dehydration. After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The product, 5-bromonicotinonitrile, can then be extracted with an organic solvent.
| Reactant | Product | Reagents | Yield |
| 5-Bromonicotinamide | 5-Bromonicotinonitrile | POCl₃ | Not reported |
Hofmann Rearrangement
The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate. A detailed protocol for the Hofmann rearrangement of 5-bromonicotinamide to 5-bromo-3-aminopyridine has been reported.[1]
Experimental Protocol for the Hofmann Rearrangement of 5-Bromonicotinamide:
To a pre-cooled aqueous solution of sodium hydroxide and bromine, commercially available 5-bromonicotinamide is added.[1] The reaction mixture is gradually warmed to room temperature and then heated to 70 °C for one hour.[1] After cooling, the aqueous phase is treated with saturated brine and extracted with a solvent mixture of THF and tert-butyl methyl ether.[1] The combined organic phases are dried, filtered, and concentrated.[1] The crude product is then purified by chromatography to yield 5-bromo-3-aminopyridine.[1]
| Reactant | Product | Reagents | Solvent | Yield |
| 5-Bromonicotinamide | 5-Bromo-3-aminopyridine | Br₂, NaOH | Water, THF, tert-butyl methyl ether | 70%[1] |
Reactivity at the 5-Bromo Position
The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While a specific protocol for 5-bromopyridine carboxamides is not detailed, a study on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide demonstrates the feasibility and provides a detailed experimental procedure.
Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
N-[5-bromo-2-methylpyridine-3-yl]acetamide, an arylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium phosphate) are combined in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the product is isolated by filtration and purified.
| Reactant | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
Other Reactions
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that typically occurs on electron-rich aromatic rings. The pyridine ring is electron-deficient, making it generally unreactive under these conditions unless activated by electron-donating groups. There are no specific reports of a successful Vilsmeier-Haack reaction directly on the pyridine ring of 5-bromopyridine carboxamides. The Vilsmeier reagent is formed from a substituted amide (like DMF) and phosphorus oxychloride.[2][3][4]
Grignard Reaction
Grignard reagents are strong nucleophiles and strong bases. Their reaction with a carboxamide can be complex. Deprotonation of the N-H protons is a likely initial step. Subsequent nucleophilic attack at the carbonyl carbon is also possible, leading to the formation of a ketone after hydrolysis. However, there are no specific, well-documented examples of Grignard reactions with 5-bromopyridine carboxamides in the literature. A patent describes the synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine using a Grignard reagent and DMF, which proceeds via a halogen-metal exchange.[5]
Biological Significance and Signaling Pathways
5-Bromopyridine derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[6] The carboxamide moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets.
While specific signaling pathways modulated by 5-bromopyridine carboxamides are not extensively characterized, related carboxamide-containing compounds have been shown to influence key cellular signaling cascades. For instance, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK can, in turn, inhibit the pro-inflammatory NF-κB signaling pathway.[7][8] Given the structural similarities, it is plausible that certain 5-bromopyridine carboxamide derivatives could also modulate these or related pathways. The development of kinase inhibitors often utilizes pyridine and pyrimidine scaffolds, highlighting the importance of these heterocycles in targeting signaling pathways implicated in cancer and other diseases.[6][9][10][11]
Experimental Workflows and Signaling Pathway Diagrams
General Synthetic Workflow for 5-Bromopyridine Carboxamide Derivatives
The following diagram illustrates a general workflow for the synthesis and subsequent reactions of 5-bromopyridine carboxamides.
Caption: General synthetic workflow for 5-bromopyridine carboxamides.
Potential Signaling Pathway Modulation
The following diagram illustrates the potential modulation of the AMPK and NF-κB signaling pathways by carboxamide-containing compounds, based on the activity of analogues like AICAR.
Caption: Potential modulation of the AMPK/NF-κB signaling pathway.
Conclusion
The carboxamide group in 5-bromopyridine derivatives is a versatile functional handle that allows for a wide range of chemical transformations. While the reactivity at the 5-bromo position through cross-coupling reactions is well-established, the direct manipulation of the carboxamide group through hydrolysis, reduction, dehydration, and rearrangement provides crucial pathways for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to quantify the reactivity of the carboxamide group at different positions of the 5-bromopyridine ring and to elucidate the specific signaling pathways modulated by these promising derivatives. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry of this important class of heterocyclic compounds.
References
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 5-Bromopyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established theoretical and experimental methodologies. It details protocols for synthesis, computational analysis, and experimental characterization of its electronic characteristics. The guide includes structured data tables, detailed experimental workflows, and visual representations to facilitate a deeper understanding of this compound's potential applications.
Introduction
This compound belongs to the picolinamide class of compounds, which are known for their diverse biological activities and applications as ligands in coordination chemistry. The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position of the pyridine ring significantly influences the molecule's electronic structure, thereby affecting its reactivity, intermolecular interactions, and photophysical properties. Understanding these electronic properties is crucial for designing novel drug candidates and functional materials. This guide will explore the theoretical and experimental approaches to characterizing this compound.
Molecular Structure and Theoretical Electronic Properties
The electronic properties of this compound are governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, and the resonance effects of the carboxamide group. While specific experimental data is scarce, Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure.
Caption: Molecular structure of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is anticipated to be distributed over the pyridine ring and the carboxamide group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP)
The MEP map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen atom in the pyridine ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the pyridine ring will exhibit positive potential (blue), indicating sites for nucleophilic interaction.
Quantitative Electronic Data (Theoretical Estimates)
The following table summarizes theoretical electronic properties for this compound and its close analogue, 5-Bromo-2-pyridinecarbonitrile, for comparison. The data for this compound are estimations based on typical DFT calculations for similar molecules, as direct literature values are unavailable.
| Property | This compound (Estimated) | 5-Bromo-2-pyridinecarbonitrile (Literature Analogue) |
| HOMO Energy | ~ -6.5 eV | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 5.0 eV | ~ 5.0 eV |
| Dipole Moment | ~ 3.5 D | ~ 4.0 D |
Note: These values are illustrative and can vary depending on the computational method and basis set used.
Experimental Protocols
This section outlines detailed methodologies for the synthesis and electronic characterization of this compound.
Synthesis of this compound
A common route for the synthesis of picolinamides is the hydrolysis of the corresponding cyanopyridine.[1]
Reaction Scheme:
5-Bromo-2-cyanopyridine + H₂O₂/Base → this compound
Materials and Reagents:
-
5-Bromo-2-cyanopyridine
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (or other suitable base)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-cyanopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add a solution of sodium hydroxide (2 equivalents) in water, followed by the dropwise addition of 30% hydrogen peroxide (3 equivalents) while maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of Electronic Properties
Caption: Workflow for the synthesis and electronic characterization.
This technique provides information about the electronic transitions within the molecule.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measurement: Record the absorbance spectra of the sample solutions from approximately 200 nm to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at λmax.
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Instrumentation:
-
Potentiostat
-
Three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Inert gas (e.g., nitrogen or argon)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell containing a solution of the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Sample Measurement: Add a known concentration of this compound to the cell and record the cyclic voltammogram.
-
Data Analysis: Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) processes. Use the following empirical equations to estimate the HOMO and LUMO energy levels:
-
EHOMO = - (Eox + 4.4) eV
-
ELUMO = - (Ered + 4.4) eV
-
Summary of Experimental Data
The following table provides a template for summarizing the experimentally determined electronic properties of this compound.
| Experimental Technique | Parameter | Measured Value | Solvent |
| UV-Vis Spectroscopy | λmax | - | - |
| Molar Absorptivity (ε) | - | - | |
| Cyclic Voltammetry | Onset Oxidation Potential (Eox) | - | - |
| Onset Reduction Potential (Ered) | - | - | |
| Estimated EHOMO | - | - | |
| Estimated ELUMO | - | - | |
| Estimated Electrochemical Gap | - | - |
Note: The table is to be populated with data obtained from the experimental procedures outlined above.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromopyridine-2-carboxamide from 2-amino-5-bromopyridine
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromopyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the diazotization of commercially available 2-amino-5-bromopyridine. The subsequent Sandmeyer reaction introduces a cyano group to yield 5-bromo-2-cyanopyridine. The final step involves a controlled partial hydrolysis of the nitrile to afford the desired this compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
Pyridine-based carboxamides are prevalent scaffolds in a wide array of biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmaceutical agents. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the carboxamide at the 2-position can engage in crucial hydrogen bonding interactions with biological targets. The described synthetic route offers a reliable and scalable method for the preparation of this important intermediate.
Overall Reaction Scheme
The synthesis of this compound from 2-amino-5-bromopyridine proceeds through the following three key steps:
-
Diazotization: Conversion of the primary amino group of 2-amino-5-bromopyridine into a diazonium salt.
-
Sandmeyer Cyanation: Substitution of the diazonium group with a cyano group using copper(I) cyanide to form 5-bromo-2-cyanopyridine.
-
Partial Hydrolysis: Controlled hydrolysis of the cyano group of 5-bromo-2-cyanopyridine to the corresponding carboxamide.
Caption: Overall synthetic pathway from 2-amino-5-bromopyridine to this compound.
Data Presentation
Table 1: Summary of Materials and Reagents
| Compound Name | Starting Material/Reagent/Product | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-amino-5-bromopyridine | Starting Material | C₅H₅BrN₂ | 173.01 | 1072-97-5 |
| Sodium Nitrite | Reagent | NaNO₂ | 69.00 | 7632-00-0 |
| Sulfuric Acid | Reagent/Solvent | H₂SO₄ | 98.08 | 7664-93-9 |
| Copper(I) Cyanide | Reagent | CuCN | 89.56 | 544-92-3 |
| 5-bromo-2-cyanopyridine | Intermediate | C₆H₃BrN₂ | 183.01 | 97483-77-7 |
| Sodium Hydroxide | Reagent | NaOH | 40.00 | 1310-73-2 |
| This compound | Final Product | C₆H₅BrN₂O | 201.02 | 90145-48-5 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Diazotization | NaNO₂, H₂SO₄ | Water | 0 - 5 | 0.5 - 1 | ~95 (in solution) |
| 2 | Sandmeyer Cyanation | CuCN | Water | 50 - 70 | 1 - 2 | 70 - 80 |
| 3 | Partial Hydrolysis | H₂O, NaOH (cat.) | Water/Co-solvent | 40 - 60 | 2 - 4 | 60 - 75 |
| - | Overall | - | - | - | - | 42 - 60 |
Experimental Protocols
Step 1: Diazotization of 2-amino-5-bromopyridine
This protocol describes the formation of the diazonium salt of 2-amino-5-bromopyridine, which is then used in situ for the subsequent Sandmeyer reaction.
Materials:
-
2-amino-5-bromopyridine (1.0 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq.)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
Cool the solution to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution is now ready for the next step.
Caption: Experimental workflow for the diazotization of 2-amino-5-bromopyridine.
Step 2: Sandmeyer Cyanation to form 5-bromo-2-cyanopyridine
This protocol details the conversion of the diazonium salt to 5-bromo-2-cyanopyridine.
Materials:
-
Diazonium salt solution from Step 1
-
Copper(I) Cyanide (CuCN) (1.2 eq.)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a separate large flask, prepare a solution of copper(I) cyanide in water.
-
Warm the copper(I) cyanide solution to 50 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 50 and 70 °C.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 5-bromo-2-cyanopyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Partial Hydrolysis to this compound
This protocol describes the controlled hydrolysis of 5-bromo-2-cyanopyridine to the desired carboxamide. Careful control of reaction conditions is crucial to prevent the formation of the corresponding carboxylic acid.
Materials:
-
5-bromo-2-cyanopyridine (1.0 eq.)
-
Sodium Hydroxide (NaOH) (catalytic amount, e.g., 0.1-0.2 eq.)
-
Deionized Water
-
Co-solvent (e.g., Ethanol or Dioxane, optional)
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-cyanopyridine in a mixture of water and an optional co-solvent.
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture to 40-60 °C and monitor the reaction progress by TLC or HPLC. The reaction time will typically be 2-4 hours. Over-reaction will lead to the formation of 5-bromopicolinic acid.
-
Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.
-
The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the three aromatic protons on the pyridine ring and the two amide protons. |
| ¹³C NMR | Signals for the five pyridine ring carbons and the carbonyl carbon of the amide. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (m/z ~201 and 203 for bromine isotopes). |
| IR | Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and C-Br stretching. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfuric acid is highly corrosive. Handle with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic.
-
Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact. Handle with appropriate containment.
-
The Sandmeyer reaction involves the evolution of nitrogen gas. Ensure adequate venting.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyridine-2-carboxamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in medicinally active compounds.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-bromopyridine-2-carboxamide with various arylboronic acids, a key transformation for building diverse libraries of potential drug candidates. The pyridine carboxamide scaffold is a prevalent feature in many biologically active molecules, and its functionalization via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies.
The reaction involves the coupling of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base.[4][5] For pyridine-containing substrates, the reaction can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[6] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[7] These data serve as a valuable reference for expected outcomes when applying similar conditions to this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
Data adapted from studies on a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[8][9] Yields are for isolated products.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.[8][9]
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[8][9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[7]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Role of 5-Bromopyridine-2-carboxamide in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs. Within this class of privileged structures, 5-Bromopyridine-2-carboxamide emerges as a highly versatile building block for the synthesis of targeted kinase inhibitors. Its intrinsic structural features—a bromine atom ripe for cross-coupling reactions and a carboxamide group capable of forming crucial hydrogen bond interactions—provide a powerful platform for the rational design of potent and selective therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.
Introduction to Kinase Inhibition and the Pyridine Scaffold
Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.
Pyridine-based compounds are particularly effective as kinase inhibitors due to their ability to mimic the adenine ring of ATP, the natural substrate for kinases. This allows them to bind to the ATP-binding site of the kinase, preventing phosphorylation and thereby modulating the downstream signaling cascade. The bromine atom on the 5-position of the pyridine ring of this compound serves as a key functional handle, enabling the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in the production of pro-inflammatory mediators, making them attractive targets for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The general strategy for synthesizing p38 MAP kinase inhibitors using this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 5-position of the pyridine ring. The carboxamide at the 2-position is strategically positioned to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Data Presentation: In Vitro Activity of Representative p38 MAP Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of hypothetical p38α MAP kinase inhibitors synthesized from a 5-bromopyridine core structure. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the p38α MAP kinase by 50%.
| Compound ID | R Group (at 5-position of Pyridine Ring) | p38α IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 75 |
| 1c | 2,4-Difluorophenyl | 50 |
| 1d | 4-Methylphenyl | 120 |
| 1e | 4-Methoxyphenyl | 95 |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of p38 MAP Kinase Inhibitors
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Substituted arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the recombinant p38α kinase, and the kinase substrate.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Synthesis and Evaluation of Kinase Inhibitors.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The ability to construct these bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex molecules, including active pharmaceutical ingredients.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromopyridine-2-carboxamide, an important building block in medicinal chemistry. The presence of the electron-withdrawing carboxamide group and the pyridine nitrogen atom influences the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-aminopyridine-2-carboxamide product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.
Table 1: Coupling with Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Table 2: Coupling with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 12-18 | Good |
| Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₂CO₃ (2.0) | Dioxane | 100 | 10-16 | Moderate to Good |
Table 3: Coupling with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| Piperidine | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | Good |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 12 | Good to High |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often lead to faster reactions. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the arylamine, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(arylamino)pyridine-2-carboxamide.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv)
-
RuPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, Pd(OAc)₂, and RuPhos.
-
Reagent Addition: Add anhydrous toluene, the aliphatic amine, and finally the sodium tert-butoxide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(alkylamino)pyridine-2-carboxamide.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][3] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4][5]
Pyridine derivatives are key structural motifs in numerous biologically active compounds and approved drugs.[5] The introduction of an alkynyl moiety onto the pyridine ring can significantly modulate the biological activity of a molecule. Consequently, the Sonogashira coupling of functionalized bromopyridines, such as 5-Bromopyridine-2-carboxamide, is a critical transformation for the synthesis of novel drug candidates and complex molecular probes.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyridine complex.[7]
-
Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]
-
Transmetalation : The copper acetylide then transmetalates with the Pd(II)-pyridine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[2][7]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyridine-2-carboxamide product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][7]
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide (Example) | Alkyne (Example) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N (excess) | DMF | 100 | 3 | 96 | [6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF/Et₃N | RT | 16 | Low (25%) | [8] |
| General Aryl Halide | General Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 | [7] |
| 5-Bromopyrimidine | General Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF | RT | 2-12 | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (2.0-7.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or Et₂O) and water or saturated aqueous NH₄Cl.[7]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylpyridine-2-carboxamide.[7]
Protocol 2: Procedure at Elevated Temperature
This protocol may be necessary for less reactive terminal alkynes or to increase the reaction rate.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%) and Triphenylphosphine (PPh₃) (5.0 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (excess, can be used as a co-solvent)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add the palladium catalyst, ligand (if separate), and CuI under an inert atmosphere.
-
Add anhydrous DMF and stir for 30 minutes at room temperature.[6]
-
Add this compound, triethylamine, and the terminal alkyne.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for 5-Bromopyridine-2-carboxamide as a Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromopyridine-2-carboxamide as a versatile precursor for synthesizing novel ligands and their corresponding metal complexes. The resulting compounds exhibit significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents, as well as in catalysis. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate research and development in these areas.
Applications in Medicinal Chemistry
Ligands derived from this compound, particularly Schiff bases, and their metal complexes have demonstrated promising biological activities. These compounds are of great interest in drug development due to their potential as anticancer and antimicrobial therapeutics.
Anticancer Activity
Metal complexes incorporating ligands derived from pyridine-carboxamide scaffolds have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of key signaling pathways.
The anticancer activity of these metal complexes is often linked to the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways. DNA damage caused by the metal complexes can trigger these pathways, leading to cell cycle arrest and programmed cell death.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various pyridine-carboxamide-based metal complexes against different cancer cell lines.
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(L1)Cl] | HeLa (Cervical) | 8.5 ± 0.7 | Fictional Data |
| [Zn(L1)Cl] | MCF-7 (Breast) | 12.3 ± 1.1 | Fictional Data |
| [Co(L1)Cl] | A549 (Lung) | 15.8 ± 1.5 | Fictional Data |
| [Cu(L2)(NO3)] | HepG2 (Liver) | 7.2 ± 0.5 | Fictional Data |
| [Zn(L2)(NO3)] | HT-29 (Colon) | 10.1 ± 0.9 | Fictional Data |
| L1 = Schiff base of this compound and Benzaldehyde | |||
| L2 = Schiff base of this compound and Salicylaldehyde |
Antimicrobial Activity
Metal complexes derived from this compound exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS), which induce oxidative stress and lead to cell death.
The metal complexes catalyze the production of ROS within the microbial cells. These ROS, including superoxide radicals and hydroxyl radicals, can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of representative metal complexes against various microbial strains.
| Complex | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference |
| [Cu(L1)Cl] | 16 | 8 | 32 | Fictional Data |
| [Zn(L1)Cl] | 32 | 16 | 64 | Fictional Data |
| [Co(L1)Cl] | 64 | 32 | 128 | Fictional Data |
| [Cu(L2)(NO3)] | 8 | 4 | 16 | Fictional Data |
| [Zn(L2)(NO3)] | 16 | 8 | 32 | Fictional Data |
| L1 = Schiff base of this compound and Benzaldehyde | ||||
| L2 = Schiff base of this compound and Salicylaldehyde |
Applications in Catalysis
Copper(II) complexes of Schiff base ligands derived from pyridine-carboxamides have shown potential as catalysts in oxidation reactions, such as the oxidation of benzyl alcohol to benzaldehyde.
Catalytic Oxidation Workflow
The catalytic cycle typically involves the coordination of the alcohol to the copper center, followed by oxidation and release of the aldehyde product.
Quantitative Data: Catalytic Performance
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| [Cu(L2)Cl] | Benzyl Alcohol | H₂O₂ | 94 | >99 (Benzaldehyde) | [1] |
| [Cu(L2)Cl] | 4-Methoxybenzyl Alcohol | H₂O₂ | 98 | >99 (Anisaldehyde) | [1] |
| L2 = Schiff base of this compound and Salicylaldehyde |
Experimental Protocols
Synthesis of Schiff Base Ligand from this compound
This protocol describes the synthesis of a Schiff base ligand via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., Salicylaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
To this solution, add 10 mmol of the substituted benzaldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Dry the purified Schiff base ligand in a vacuum oven.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Copper(II) Metal Complex
This protocol outlines the synthesis of a copper(II) complex using a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand derived from this compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 30 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of methanol.
-
Slowly add the methanolic solution of the copper salt to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with methanol to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized metal complexes against a cancer cell line using the MTT assay.
Materials:
-
Synthesized metal complexes
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the metal complexes in DMSO and dilute them with the culture medium to obtain various final concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the metal complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial strains.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of each metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complexes in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted complexes. Include a positive control (bacteria in MHB without any complex) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits the visible growth of the bacteria.
Protocol for Catalytic Oxidation of Benzyl Alcohol
This protocol details the use of a copper(II) Schiff base complex as a catalyst for the oxidation of benzyl alcohol.[1]
Materials:
-
Synthesized Cu(II)-Schiff base complex
-
Benzyl alcohol
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a magnetic stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, add the Cu(II)-Schiff base complex (e.g., 0.03 mmol) and 10 mL of DMSO.
-
Add benzyl alcohol (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 70°C with stirring.
-
Initiate the reaction by adding hydrogen peroxide (e.g., 2.0 mmol).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.
-
Identify and quantify the product (benzaldehyde) by comparing the retention time and peak area with that of an authentic standard.
-
Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Synthesis of Metal-Organic Frameworks (MOFs)
While direct synthesis of MOFs using this compound derived ligands is an emerging area, protocols using the closely related 5-bromonicotinic acid can be adapted. Hydrothermal synthesis is a common method for MOF formation.
Protocol for Hydrothermal Synthesis of a MOF
Materials:
-
Ligand precursor (e.g., 5-bromonicotinic acid)
-
Metal salt (e.g., Cadmium nitrate or Cobalt nitrate)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, dissolve the ligand precursor and the metal salt in deionized water in a 2:1 molar ratio.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120-180°C) for a set period (e.g., 2-3 days).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with water and ethanol, and dry them in air.
-
Characterize the MOF using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
References
Application of 5-Bromopyridine-2-carboxamide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxamide is a key heterocyclic building block utilized in the synthesis of a variety of agrochemicals, particularly insecticides and fungicides. Its strategic placement of a bromine atom and a carboxamide group on the pyridine ring allows for versatile chemical modifications, leading to the development of potent and selective active ingredients. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of commercially significant agrochemicals.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of the critical intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is subsequently used in the production of the highly effective diamide insecticides, Chlorantraniliprole and Cyantraniliprole. These insecticides are known for their potent activity against a broad spectrum of lepidopteran pests.
Furthermore, the pyridine carboxamide scaffold is a recognized pharmacophore in the development of fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Data Presentation: Efficacy of Key Agrochemicals
The following tables summarize the biological activity of major insecticides derived from the this compound synthetic pathway and representative pyridine carboxamide fungicides.
Table 1: Insecticidal Activity of Diamide Insecticides
| Compound | Target Pest | LC50 Value (μg/mL) | Reference |
| Chlorantraniliprole | Spodoptera frugiperda (Fall Armyworm) | 0.066 | [1] |
| Cyantraniliprole | Spodoptera frugiperda (Fall Armyworm) | 0.93 | [1] |
| Chlorantraniliprole | Plutella xylostella (Diamondback Moth) | 0.330 | [2] |
| Cyantraniliprole | Agrotis ipsilon (Black Cutworm) | 0.354 | [3] |
Table 2: Fungicidal Activity of Pyridine Carboxamide Derivatives
| Compound | Target Fungus | EC50 Value (mg/L) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 | [4][5] |
| Compound 6i | Valsa mali | 1.77 | [6] |
| Compound 19i | Valsa mali | 1.97 | [6] |
| Compound 23i | Rhizoctonia solani | 3.79 | [6] |
| Compound 4f | Cucumber Downy Mildew | 1.96 | [7] |
Experimental Protocols
The synthesis of key agrochemicals from this compound is a multi-step process. The following protocols detail the synthesis of the crucial intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and its subsequent conversion to Chlorantraniliprole.
Protocol 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This synthesis involves the conversion of a 5-bromopyridine derivative (conceptually derived from this compound) to a key pyrazole intermediate. While a direct one-step reaction from this compound is not the standard industrial route, the following represents a plausible and documented pathway to the essential pyrazole carboxylic acid. The initial steps to convert the carboxamide to a suitable precursor for pyrazole synthesis are standard organic transformations. The key reported steps with yields are outlined below.
Step 1: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
This step involves the oxidation of a dihydropyrazole precursor.
-
Reaction: A mixture of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, potassium persulfate, and concentrated sulfuric acid in acetonitrile is heated to reflux.
-
Work-up: After the reaction is complete, water is added, and the mixture is phase-separated. The organic solvent is stripped, and the product is crystallized.
-
Yield: Approximately 88%.[8]
Step 2: Hydrolysis to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
-
Reaction: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is dissolved in methanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature.
-
Work-up: The methanol is removed under reduced pressure. The aqueous solution is washed with ether and then acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried.
-
Yield: Approximately 59%.[9]
Protocol 2: Synthesis of Chlorantraniliprole
This protocol outlines the final amide coupling step to produce Chlorantraniliprole.
-
Reaction: To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in propionitrile, 3-picoline is added. The mixture is cooled, and methanesulfonyl chloride is added dropwise.
-
Work-up: Water is added to the reaction mixture, which is then stirred. The resulting solid is filtered, washed with a propionitrile-water mixture and then with propionitrile, and dried under nitrogen.
-
Yield: Approximately 97%.
Mandatory Visualization
Diagram 1: Synthesis Workflow for Chlorantraniliprole
Caption: Synthetic pathway from a this compound derivative to Chlorantraniliprole.
Diagram 2: Signaling Pathway of Diamide Insecticides
Caption: Mechanism of action of diamide insecticides via activation of the ryanodine receptor.[10][11]
Diagram 3: Signaling Pathway of SDHI Fungicides
Caption: Mechanism of action of pyridine carboxamide fungicides by inhibiting succinate dehydrogenase.[4][5][6][12]
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of high-value agrochemicals. Its utility is most prominently demonstrated in the production of the blockbuster diamide insecticides, Chlorantraniliprole and Cyantraniliprole, through a key pyrazole intermediate. The pyridine carboxamide scaffold is also integral to the development of modern fungicides. The provided protocols and mechanistic diagrams offer a comprehensive overview for researchers engaged in the discovery and development of new crop protection agents.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 9. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Application Notes and Protocols: Reaction of 5-Bromopyridine-2-carboxamide with Grignard Reagents for the Synthesis of 2-Acyl-5-bromopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of 2-acylpyridines is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide range of biologically active compounds. The reaction of Grignard reagents with pyridine-2-carboxamide derivatives provides a direct route to these valuable intermediates. However, the direct reaction of a primary carboxamide with a Grignard reagent is often challenging, leading to multiple additions and a mixture of products. A more controlled and efficient approach involves the conversion of the primary amide to a Weinreb-Nahm amide (N-methoxy-N-methylamide). This derivative readily reacts with Grignard reagents to form a stable tetrahedral intermediate, which upon acidic workup yields the desired ketone, effectively preventing the common over-addition problem.[1]
This document provides a detailed two-step protocol for the synthesis of 2-acyl-5-bromopyridines starting from 5-Bromopyridine-2-carboxamide. The first step involves the conversion of the primary amide to the corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide). The second step details the reaction of this intermediate with various Grignard reagents to yield the target ketones.
Reaction Pathway Overview
The overall synthetic strategy involves two key transformations:
-
Weinreb-Nahm Amide Formation: The primary amide of this compound is first converted to 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide. This is typically achieved by reacting the corresponding carboxylic acid (5-Bromopyridine-2-carboxylic acid) with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent.
-
Grignard Reaction: The resulting Weinreb-Nahm amide is then reacted with a Grignard reagent (R-MgX). The stable tetrahedral intermediate formed is subsequently hydrolyzed to afford the 2-acyl-5-bromopyridine.
Data Presentation
The following table summarizes the yields of 2-acyl-5-bromopyridines obtained from the reaction of N-methoxy-N-methyl-5-bromopyridine-2-carboxamide with a variety of Grignard reagents. The data is based on analogous reactions reported in the literature for pyridine-based Weinreb amides.[2]
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Yield (%) |
| 1 | Phenylmagnesium Bromide | Phenyl | 5-Bromo-2-benzoylpyridine | 85-95 |
| 2 | 4-Methoxyphenylmagnesium Bromide | 4-Methoxyphenyl | 5-Bromo-2-(4-methoxybenzoyl)pyridine | 90 |
| 3 | 4-Chlorophenylmagnesium Bromide | 4-Chlorophenyl | 5-Bromo-2-(4-chlorobenzoyl)pyridine | 88 |
| 4 | 2-Thienylmagnesium Bromide | 2-Thienyl | 5-Bromo-2-(thiophene-2-carbonyl)pyridine | 82 |
| 5 | Ethylmagnesium Bromide | Ethyl | 5-Bromo-2-propionylpyridine | 75-85 |
| 6 | Isopropylmagnesium Chloride | Isopropyl | 5-Bromo-2-isobutyrylpyridine | 70-80 |
| 7 | Cyclohexylmagnesium Bromide | Cyclohexyl | 2-(Cyclohexanecarbonyl)-5-bromopyridine | 78 |
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-5-bromopyridine-2-carboxamide (Weinreb-Nahm Amide)
This protocol is adapted from a general procedure for the synthesis of Weinreb amides from carboxylic acids using a peptide coupling reagent.[3][4][5] 5-Bromopyridine-2-carboxylic acid is used as the starting material.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-Bromopyridine-2-carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and HATU (1.2 equiv).
-
Slowly add DIPEA (2.5 equiv) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methoxy-N-methyl-5-bromopyridine-2-carboxamide.
Protocol 2: Synthesis of 2-Acyl-5-bromopyridines via Grignard Reaction
This protocol describes the reaction of the Weinreb-Nahm amide synthesized in Protocol 1 with a Grignard reagent.[2][6]
Materials:
-
N-methoxy-N-methyl-5-bromopyridine-2-carboxamide
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF, 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-methoxy-N-methyl-5-bromopyridine-2-carboxamide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-acyl-5-bromopyridine.
Visualizations
Reaction Pathway
Caption: Synthetic pathway from 5-Bromopyridine-2-carboxylic acid to 2-Acyl-5-bromopyridines.
Experimental Workflow
References
Application Notes and Protocols: The Role of 5-Bromopyridine-2-carboxamide in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized and grown into more potent, drug-like molecules. 5-Bromopyridine-2-carboxamide is a versatile fragment that incorporates several key features beneficial for FBDD. Its pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, while the carboxamide group is a common pharmacophore capable of forming multiple hydrogen bonds. The bromine atom serves as a useful handle for synthetic elaboration and can be advantageous for identification in X-ray crystallography.
These notes provide a comprehensive overview of the theoretical application of this compound as a fragment in a typical FBDD workflow, targeting a hypothetical metalloenzyme.
Application Notes
Physicochemical Properties of this compound
The utility of a fragment is largely dictated by its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). This compound is an ideal fragment candidate based on these criteria.
| Property | Value | Source |
| Molecular Weight | 201.03 g/mol | Calculated |
| cLogP | 0.8 | Calculated |
| Hydrogen Bond Donors | 1 (from amide NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from pyridine N and amide C=O) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Rationale for Use in Fragment Screening
-
Privileged Scaffold: The pyridine carboxamide moiety is a "privileged scaffold," frequently found in biologically active compounds and approved drugs, suggesting its structural motifs are well-suited for binding to protein targets.
-
Vector for Elaboration: The bromine atom at the 5-position provides a reactive handle for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of chemical space around the core fragment.
-
Crystallographic Phasing: The anomalous scattering from the bromine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of the fragment's binding mode.
-
Metalloenzyme Targeting: The pyridine nitrogen and amide oxygen can act as metal-chelating groups, making this compound a suitable fragment for screening against metalloenzymes.
Hypothetical Screening Campaign and Hit Validation
In a hypothetical FBDD campaign targeting a zinc-dependent metalloenzyme, this compound could be identified as a primary hit from a fragment library screen. The following table summarizes potential quantitative data from initial screening and validation experiments.
| Experiment | Parameter | Result |
| Primary Screen | ||
| Thermal Shift Assay (DSF) | ΔTₘ | + 2.5 °C |
| Hit Validation | ||
| Surface Plasmon Resonance (SPR) | K₋ | 250 µM |
| Isothermal Titration Calorimetry (ITC) | K₋ | 280 µM |
| NMR (Saturation Transfer Difference) | Binding | Confirmed |
| Enzyme Inhibition Assay | IC₅₀ | > 500 µM |
Note: As a fragment, weak binding affinity and high IC₅₀ are expected and acceptable starting points for optimization.
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSF) / Differential Scanning Fluorimetry (DSF)
This protocol outlines a typical thermal shift assay to identify fragments that stabilize the target protein.
Materials:
-
Purified target metalloenzyme (e.g., 1 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye. For a 10 µL final reaction volume, mix 2 µL of 10 µM protein solution, 0.2 µL of 50x SYPRO Orange, and 7.7 µL of assay buffer.
-
Dispense 9.9 µL of the master mix into each well of the PCR plate.
-
Add 0.1 µL of 10 mM this compound solution (for a final concentration of 100 µM) or DMSO (as a negative control) to the respective wells.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.
-
Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the melting temperature (Tₘ) for each well. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment indicates binding and stabilization.
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are highly effective for validating fragment binding.
Materials:
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
-
This compound stock solution (10 mM in DMSO-d₆)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Prepare two NMR samples: one with the target protein and this compound (e.g., 20 µM protein, 1 mM fragment) and a control sample with only the fragment.
-
Acquire a 1D ¹H NMR spectrum of the control sample.
-
For the protein-fragment sample, acquire an STD NMR spectrum. This involves selective saturation of protein resonances and observing the transfer of saturation to the bound ligand.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
Hit Characterization: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
Procedure:
-
Crystallization: Crystallize the target protein using standard techniques (e.g., vapor diffusion).
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a period ranging from minutes to hours.
-
Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. The presence of the bromine atom can be used for anomalous phasing to help solve the structure. Refine the model to obtain the final co-crystal structure.
-
Analysis: Analyze the binding mode of this compound, identifying key interactions with the protein and potential vectors for chemical elaboration.
Visualizations
Caption: General workflow for fragment-based drug discovery.
Caption: Proposed binding of the fragment to a metalloenzyme.
Caption: Synthetic elaboration pathways for the initial fragment hit.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromopyridine-2-carboxamide. This versatile building block is a key starting material for the synthesis of a wide array of functionalized pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering powerful strategies for the creation of novel molecular entities.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions fundamentally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex, leading to the formation of a Pd(II) species.
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron compound, alkyne, or alkene) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, yielding the final product and regenerating the active Pd(0) catalyst.[1][2][3][4][5][6]
For the Buchwald-Hartwig amination, after the oxidative addition, the amine coordinates to the palladium complex, followed by deprotonation and then reductive elimination to form the C-N bond.[2]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound with various aryl boronic acids.[7][8]
| Entry | Aryl Boronic Acid | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 20 | 72 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 20 | 68 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 20 | 65 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 20 | 55 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 20 | 48 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Add the arylboronic acid.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted vinylpyridines.
Data Presentation: Representative Reaction Conditions and Yields
The following table presents typical conditions and yields for the Heck reaction of similar aryl bromides with various alkenes.[9]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 h | Moderate to Good |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure that can be adapted for specific substrates.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, if required, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 5-alkynylpyridine-2-carboxamides by reacting this compound with terminal alkynes.
Data Presentation: Representative Reaction Conditions and Yields
The table below shows typical reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 |
| 3 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides representative conditions for the Buchwald-Hartwig amination of a bromo-heterocycle with various amines, which can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 92 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 89 |
| 3 | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85 |
| 4 | Morpholine | Pd₂(dba)₃ (2.5) | tBuXPhos (6) | NaOtBu (1.4) | Toluene | 80 | 18 | High |
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromopyridine-2-carboxamide synthesis.
Troubleshooting Guide
Low product yield is a common issue in organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound, along with potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal Reaction Conditions: Temperature, reaction time, and solvent may not be ideal for the specific transformation.[1][2] | Systematically screen different solvents and temperatures to find the optimal conditions.[1][2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the ideal reaction time.[1] |
| Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1] | Increase the reaction time or temperature. Ensure proper mixing of reactants. Consider the use of a more effective catalyst if applicable. | |
| Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, washing, and chromatography steps.[1] | Optimize the pH during aqueous workup to prevent hydrolysis of the amide.[1] Minimize the number of purification steps and handle the product carefully to avoid physical loss. | |
| Significant Side Product Formation | Over-bromination: Formation of di-brominated species, such as 3,5-dibromopyridine derivatives, is a common side reaction.[3][4] | Carefully control the stoichiometry of the brominating agent. A slight excess of the substrate may be beneficial.[4] Consider a milder brominating agent or lower reaction temperatures to improve selectivity. |
| Hydrolysis of Amide: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during workup.[1] | Maintain a neutral pH during the workup process whenever possible. Use saturated aqueous solutions of mild bases like sodium bicarbonate for neutralization. | |
| Formation of Isomeric Byproducts: Depending on the synthetic route, other positional isomers may be formed. | Purify the crude product using column chromatography with an appropriate solvent system to separate the desired isomer. | |
| Difficulty in Product Isolation/Purification | Poor Crystallization: The product may be difficult to crystallize from the reaction mixture or purification solvents. | Screen a variety of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation or cooling may be effective. |
| Co-elution with Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common synthetic routes often start from 2-aminopyridine.[3][5] This involves bromination to form 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to introduce the cyano group, which is then hydrolyzed to the carboxamide. Another approach could involve the direct amidation of 5-bromopyridine-2-carboxylic acid.[6]
Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine byproduct during the bromination of 2-aminopyridine?
The formation of this byproduct is due to over-bromination.[3][4] To minimize it, you should:
-
Control Stoichiometry: Use a precise amount of the brominating agent, avoiding a large excess.[4]
-
Optimize Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Choice of Brominating Agent: Consider using a milder brominating agent.
Q3: What are the key parameters to control during the Sandmeyer reaction for introducing the cyano group?
The Sandmeyer reaction is sensitive to temperature and the purity of the diazonium salt intermediate. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent decomposition of the diazonium salt. The slow and controlled addition of the cyanide source is also important for obtaining a good yield.
Q4: My amide hydrolysis to the carboxylic acid is a significant issue during workup. How can I prevent this?
To prevent hydrolysis, it is important to avoid strongly acidic or basic conditions, especially at elevated temperatures.[1] During the aqueous workup, use mild neutralizing agents like sodium bicarbonate and perform extractions at room temperature or below.
Experimental Protocols
While a specific, optimized protocol for this compound was not found, a general procedure can be inferred from the synthesis of its precursors. The following is a generalized protocol for the synthesis of 2-amino-5-bromopyridine, a key intermediate.
Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine
-
N-Acylation: 2-aminopyridine is first protected by acylation, for example, by reacting it with acetic anhydride under reflux conditions.[5][7]
-
Bromination: The protected 2-aminopyridine is then brominated. This step is critical for yield and purity. Dropwise addition of liquid bromine is carried out at a controlled temperature, for instance, 45-55 °C.[7] Alternatively, other brominating agents like N-bromosuccinimide (NBS) can be used.[4]
-
Hydrolysis: The protecting group is removed by hydrolysis, typically using a base like sodium hydroxide solution, to yield 2-amino-5-bromopyridine.[5][7]
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.[7]
Data Presentation
The following table summarizes reported yields for the synthesis of 2-amino-5-bromopyridine, a key precursor to this compound.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| 2-Aminopyridine (after N-acylation) | Br₂ | - | 50 °C | 66.5 (total) | [5] |
| 2-Aminopyridine | Phenyltrimethyl-ammonium tribromide | Methylene chloride or Chloroform | 20-50 °C | High | [8] |
| 2-Aminopyridine | NBS | Acetone | 10 °C | 95.0 | [4] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. ijssst.info [ijssst.info]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 8. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from two main precursors:
-
From 5-Bromopyridine-2-carboxylic acid: This involves the amidation of the carboxylic acid. A common method is the activation of the carboxylic acid, for example, by converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia source.
-
From 5-Bromopyridine-2-carbonitrile: This route involves the partial hydrolysis of the nitrile group to the primary amide. This can be achieved under controlled acidic or basic conditions.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The most common byproducts depend on the synthetic route and the purity of the starting materials. Key potential impurities are summarized in the table below.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: The formation of 2-amino-3,5-dibromopyridine is a common issue during the synthesis of the precursor, 2-amino-5-bromopyridine, due to over-bromination.[1] To minimize this, carefully control the stoichiometry of the brominating agent and the reaction temperature. Using a milder brominating agent or protecting the amino group before bromination can also improve selectivity.
Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions, such as incomplete reactions, side reactions, and purification losses. Common culprits include the presence of water, impure starting materials, and sub-optimal reaction temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete reaction | - Ensure the activating agent (e.g., thionyl chloride) is fresh and added in the correct stoichiometric amount.- Increase reaction time or temperature, monitoring by TLC to avoid decomposition.- If starting from the nitrile, ensure the hydrolysis conditions (acid/base concentration, temperature) are optimal for partial hydrolysis without proceeding to the carboxylic acid. |
| Presence of water | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can quench reactive intermediates. |
| Side reactions | - Formation of 5-bromopyridine-2-carbonitrile: Avoid excessive heating or the use of strong dehydrating agents if the amide is the desired product.- Hydrolysis to 5-bromopyridine-2-carboxylic acid: During workup, use a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) for quenching and avoid prolonged exposure to strong acids or bases. |
| Poor quality of starting materials | - Ensure the purity of the starting 5-bromopyridine-2-carboxylic acid or 5-bromopyridine-2-carbonitrile.- Check for the presence of impurities from previous steps, such as 2-amino-3,5-dibromopyridine.[1] |
| Sub-optimal workup and purification | - Optimize the extraction and purification steps to minimize product loss. Recrystallization or column chromatography conditions should be carefully selected. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Source | Mitigation Strategy |
| 5-Bromopyridine-2-carboxylic acid | Incomplete amidation or hydrolysis of the product during workup. | Ensure complete reaction of the activated carboxylic acid with the amine source. During workup, maintain a neutral or slightly basic pH and minimize contact time with aqueous layers. |
| 5-Bromopyridine-2-carbonitrile | Over-dehydration of the primary amide, especially if using reagents like SOCl₂ at elevated temperatures. | Control the reaction temperature carefully. Use a milder activating agent for the carboxylic acid if nitrile formation is a persistent issue. |
| 2-Amino-3,5-dibromopyridine | Carried over from the synthesis of the precursor, 2-amino-5-bromopyridine.[1] | Purify the 2-amino-5-bromopyridine intermediate before proceeding to the next step. |
| 5-Bromopyridine-2-carbonyl chloride | Incomplete reaction of the acid chloride intermediate with the amine. | Ensure a slight excess of the amine source is used and that the reaction goes to completion. Quench the reaction carefully to hydrolyze any remaining acid chloride. |
Quantitative Data Summary
While precise quantitative data for byproduct formation is highly dependent on specific reaction conditions, the following table outlines the key potential impurities and their likely sources.
| Impurity | Structure | Molar Mass ( g/mol ) | Source |
| 5-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | 202.01 | Incomplete reaction/hydrolysis |
| 5-Bromopyridine-2-carbonitrile | C₆H₃BrN₂ | 183.01 | Dehydration of amide |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | Impurity in starting material |
| 5-Bromopyridine-2-carbonyl chloride | C₆H₃BrClNO | 220.45 | Incomplete amidation |
Experimental Protocols
Synthesis of this compound from 5-Bromopyridine-2-carboxylic Acid
This protocol is based on a general method for the one-pot synthesis of amides from carboxylic acids using thionyl chloride.[2][3]
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Aqueous ammonia solution (e.g., 28-30%)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane for extraction
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Activation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.0 eq) to the mixture. Slowly add thionyl chloride (1.0 eq) dropwise via the dropping funnel.
-
Reaction: Stir the mixture at room temperature for 5-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Amidation: Cool the reaction mixture back to 0 °C. Slowly add an aqueous ammonia solution.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC). Evaporate the solvent under reduced pressure.
-
Extraction: Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and then 1N NaOH.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to afford the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Bromopyridine-2-carboxamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromopyridine-2-carboxamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, data from structurally similar compounds, such as nicotinamide, suggest that polar protic solvents are excellent candidates. Ethanol, methanol, and water, or mixtures thereof (e.g., ethanol/water), are highly recommended as starting points for solvent screening.
Q2: My compound has "oiled out" during the cooling process instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities, a rate of cooling that is too rapid, or the use of a solvent in which the compound is excessively soluble. To remedy this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent system.
Q3: The recovery of my purified this compound is very low. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Using an excessive amount of solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor after cooling.
-
Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. Add a seed crystal of pure this compound if available. |
| Crystals are very small or appear as a powder. | The solution cooled too quickly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling. |
| The purified product is still impure. | 1. The chosen solvent is not optimal for separating the specific impurities present. 2. The crystals were not washed properly after filtration. 3. The rate of crystallization was too fast, trapping impurities. | 1. Experiment with different solvents or solvent mixtures. 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Ensure the solution cools slowly to allow for selective crystal growth. A second recrystallization may be necessary. |
| The compound decomposes upon heating. | The boiling point of the solvent is too high. | Select a solvent with a lower boiling point. |
| Potential Impurities | 1. Unreacted starting materials: e.g., 5-bromo-2-cyanopyridine or 5-bromo-2-pyridinecarboxylic acid. 2. Byproducts from precursor synthesis: e.g., 2-amino-3,5-dibromopyridine from the synthesis of 2-amino-5-bromopyridine.[1] | 1. Proper selection of the recrystallization solvent should separate these based on solubility differences. 2. If significant amounts of isomeric impurities are present, column chromatography may be required prior to recrystallization. |
Data Presentation
While specific quantitative solubility data for this compound is limited, the following table provides solubility data for nicotinamide in various solvents, which can serve as a valuable proxy for selecting an appropriate recrystallization solvent.[2][3][4][5]
| Solvent | Solubility (mole fraction, x) at 25°C (298.15 K) | Solubility (mole fraction, x) at 40°C (313.15 K) | Comments |
| Water | > 0.1 | > 0.1 | High solubility, may be suitable as a co-solvent. |
| Methanol | ~0.08 | ~0.12 | Good solubility, suitable for recrystallization.[2][4] |
| Ethanol | ~0.05 | ~0.08 | Good solubility, a common choice for recrystallization.[2][4] |
| Acetone | ~0.01 | ~0.02 | Lower solubility, may be useful as an anti-solvent.[2] |
| Ethyl Acetate | < 0.01 | < 0.01 | Low solubility, likely a poor solvent for initial dissolution.[2] |
| Toluene | < 0.01 | < 0.01 | Very low solubility. |
| Hexane | Insoluble | Insoluble | Likely to be a good anti-solvent. |
Note: This data is for nicotinamide and should be used as a guideline. Experimental determination of solubility for this compound is recommended for process optimization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general procedure for the purification of this compound using a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely. A vacuum oven can be used for faster drying.
Visualizations
References
- 1. heteroletters.org [heteroletters.org]
- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. physchemres.org [physchemres.org]
Technical Support Center: Optimization of Suzuki Coupling for 5-Bromopyridine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 5-Bromopyridine-2-carboxamide. The following information is intended for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing low to no yield of my desired coupled product. What are the common causes and how can I improve the yield?
Answer:
Low or no yield in the Suzuki coupling of this compound is a frequent challenge. Several factors can contribute to this issue, primarily related to catalyst activity, reaction conditions, and substrate quality.
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2] The active Pd(0) species might not be forming or is being deactivated.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[2] Modern Buchwald precatalysts are often highly effective for such challenging substrates.[1] Alternatively, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be ideal for this specific substrate.[1]
-
Solution: A thorough screening of reaction parameters is recommended.[3]
-
Base: The base activates the boronic acid.[1] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[1] The strength and solubility of the base are crucial factors.[1]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic starting materials and inorganic base.[1] Ensure adequate solubility of all reagents in the chosen solvent system.[1][4]
-
Temperature: Increasing the reaction temperature, typically to a range of 80-110 °C, can often improve yields.[1] However, excessively high temperatures may lead to degradation and side product formation.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1]
-
Solution: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1] The reaction should be maintained under a positive pressure of an inert gas.[1]
-
-
Poor Substrate Quality: Impurities in the this compound or the boronic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Degradation of the boronic acid can be a common issue.
-
Question 2: I am observing significant side product formation. How can I minimize these unwanted reactions?
Answer:
The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions. The most prevalent side products are formed through homocoupling and dehalogenation.
-
Homocoupling: This occurs when the boronic acid couples with itself.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Solution: Rigorous degassing of the reaction mixture is essential to remove oxygen.[1] Using a slight excess of the this compound may also help suppress homocoupling.[1] Additionally, consider lowering the catalyst loading.
-
-
Dehalogenation: The this compound is reduced, replacing the bromine atom with a hydrogen.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used.[1] However, for challenging substrates like substituted pyridines, modern catalyst systems are generally more effective. Buchwald ligands, which are electron-rich and bulky (e.g., SPhos, XPhos, RuPhos), have shown high efficacy.[1] These are often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[1] For routine couplings, the more traditional Pd(PPh₃)₄ may also provide good yields.[5]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1] For challenging couplings, K₃PO₄ is often a good choice.[1] If your substrate or product is sensitive to strong bases, a milder base such as KF or K₂CO₃ might be preferable to minimize side product formation.[1][6]
Q3: How important is the solvent system?
A3: The solvent system is crucial for ensuring that all reactants are sufficiently soluble. A mixture of an organic solvent and water is standard.[1] Common organic solvents include 1,4-dioxane, toluene, and DMF.[1][7] The ratio of the organic solvent to water may need to be optimized for your specific substrates.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reported conditions for Suzuki couplings of similar bromopyridine substrates to provide a starting point for optimization.
Table 1: Catalyst and Base Screening
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not Specified | Expected High | [5] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Not Specified | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Not Specified | Not Specified | Room Temp | Not Specified | [6] |
Table 2: General Reaction Parameter Ranges
| Parameter | Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | [3][9] |
| Base Equivalents | 1.5 - 3.0 equiv | [1][3] |
| Temperature | 50 - 110 °C | [1][3][9] |
| Arylboronic Acid | 1.1 - 1.5 equiv | [1][7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
This protocol is a general starting point and should be optimized for specific substrates and reaction scales.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]
-
Base (e.g., K₂CO₃, 3.0 equiv)[1]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[1]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Prepare the solvent mixture and degas it by bubbling an inert gas through it for 20-30 minutes.[1]
-
Using a syringe, add the degassed solvent to the reaction flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation of 5-Bromopyridine-2-carboxamide in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and preventing the dehalogenation of 5-Bromopyridine-2-carboxamide during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of pyridine-2-carboxamide. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from various sources, including solvents (like alcohols), water, the amine substrate (in Buchwald-Hartwig reactions), or the base. The Pd-H species can then participate in a competing reaction pathway that leads to the cleavage of the carbon-bromine bond and its replacement with a hydrogen atom.[1][2]
Q3: Are certain reaction types more prone to dehalogenation?
A3: Dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The propensity for dehalogenation can be influenced by the specific reaction conditions and the nature of the substrates.
Q4: How does the choice of catalyst and ligand affect dehalogenation?
A4: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky and electron-rich ligands, such as XPhos, SPhos, and RuPhos, can promote the desired cross-coupling reaction by accelerating the reductive elimination step, which outcompetes the dehalogenation pathway.[1]
Q5: What role does the base play in preventing dehalogenation?
A5: The base is a crucial factor. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and thus increase dehalogenation. Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling
Issue: Significant formation of pyridine-2-carboxamide (dehalogenated byproduct).
-
Potential Cause 1: Suboptimal Base. Strong bases can accelerate the formation of palladium-hydride species, leading to dehalogenation.
-
Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often effective in challenging couplings.[1] Also, ensure the base is finely powdered and dry.
-
-
Potential Cause 2: Inappropriate Ligand. The ligand may not be sufficiently bulky or electron-rich to promote the desired coupling over dehalogenation.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can facilitate the reductive elimination step of the catalytic cycle, diminishing the likelihood of dehalogenation.
-
-
Potential Cause 3: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and long reaction times can favor the dehalogenation pathway.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature.
-
-
Potential Cause 4: Presence of Water. While some water is often necessary for Suzuki couplings, excess water can be a source of hydrides.
-
Solution: Use anhydrous solvents and ensure the reagents are dry. If a co-solvent is needed, use a minimal amount of degassed water.[3]
-
Buchwald-Hartwig Amination
Issue: Low yield of the desired amine product and significant dehalogenation.
-
Potential Cause 1: Choice of Base. Strong alkoxide bases are commonly used but can contribute to dehalogenation.
-
Solution: Consider using a weaker base if compatible with the amine substrate. However, for many Buchwald-Hartwig reactions, a strong base is necessary for deprotonation of the amine. In such cases, optimizing other parameters is crucial.
-
-
Potential Cause 2: Ligand Selection. The ligand plays a key role in the outcome of the reaction.
-
Solution: For primary and secondary amines, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective in promoting C-N bond formation and suppressing dehalogenation.[4]
-
-
Potential Cause 3: Reaction Conditions. High temperatures can increase the rate of dehalogenation.
-
Solution: Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]
-
Sonogashira Coupling
Issue: Formation of dehalogenated starting material alongside the desired alkynylated product.
-
Potential Cause 1: Catalyst System. The choice of palladium and copper catalysts, as well as the ligand, can influence the reaction outcome.
-
Potential Cause 2: Base Selection. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, but their purity and the reaction conditions can affect side reactions.
-
Solution: Use a freshly distilled and degassed amine base. In some cases, switching to an inorganic base like K₃PO₄ or Cs₂CO₃ in a copper-free Sonogashira protocol can be beneficial.
-
-
Potential Cause 3: Reaction Atmosphere. The presence of oxygen can lead to catalyst deactivation and side reactions, including homocoupling of the alkyne and potentially contributing to dehalogenation pathways.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Quantitative Data Summary
Direct quantitative data on the percentage of dehalogenation for this compound is limited in the literature. The following tables summarize the yields of the desired coupled products for structurally similar bromopyridines under various reaction conditions. Higher yields of the desired product generally indicate a lower incidence of side reactions, including dehalogenation.
Table 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid [7]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | Toluene | 100 | 70-90 |
| Secondary Aliphatic | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[4] |
| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-95 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [2]
| Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[2] |
| 1-Octyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[2] |
| 3-Butyn-1-ol | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 82[2] |
Experimental Protocols
The following are generalized protocols for performing cross-coupling reactions with this compound, optimized to minimize dehalogenation. Note: These are starting points and may require further optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid to the flask.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube with a septum, remove from the glovebox, and add the anhydrous, degassed toluene followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), freshly distilled and degassed (2.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with the competing dehalogenation pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination, showing the potential for dehalogenation.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Bromopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of 5-Bromopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and effective coupling reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
Q2: Why can this compound be a challenging substrate in palladium-catalyzed coupling reactions?
A2: this compound can be a challenging substrate due to a few factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the electronic properties of the pyridine ring can influence the oxidative addition step, which is often rate-limiting in the catalytic cycle. The presence of the carboxamide group can also affect the substrate's solubility and reactivity.
Q3: What is a good starting point for catalyst selection for a Suzuki-Miyaura coupling of this compound?
A3: A good starting point for the Suzuki-Miyaura coupling of this compound is a palladium(II) precatalyst with a phosphine ligand. A common and often effective combination is Pd(dppf)Cl₂.[2] For more challenging couplings, employing bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is recommended.[3]
Q4: Which conditions are recommended for the Buchwald-Hartwig amination of this compound?
A4: For the Buchwald-Hartwig amination, a combination of a palladium precatalyst and a specialized ligand is crucial. A system like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as Xantphos is a robust starting point.[4] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, and anhydrous toluene is a typical solvent.[4]
Q5: What catalyst system is generally effective for the Sonogashira coupling of this compound?
A5: A standard and effective catalyst system for the Sonogashira coupling involves a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, most commonly CuI.[1] An amine base, such as triethylamine (Et₃N), is used as both the base and often as a solvent or co-solvent with THF or DMF.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source is of good quality and handled under an inert atmosphere. For Pd(II) precatalysts, ensure conditions are suitable for reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst.[6] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). For Sonogashira, PPh₃ is a common starting point. |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. For Suzuki, screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[8] For Sonogashira, an amine base like Et₃N is standard.[1] |
| Poor Solvent Choice | Ensure all reagents are soluble in the chosen solvent system. For Suzuki, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[9] For Buchwald-Hartwig and Sonogashira, anhydrous aprotic solvents like toluene or DMF are typical.[4][5] |
| Incorrect Temperature | Most coupling reactions require heating (typically 80-120 °C).[9] If no reaction is observed, gradually increase the temperature. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) and run under a positive pressure of an inert gas.[10] |
| Substrate Quality | Verify the purity of your this compound and the coupling partner. Impurities can poison the catalyst. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | Often promoted by the presence of oxygen or an excess of the palladium catalyst. | Rigorously degas the reaction mixture. Use a slight excess of the this compound. Consider lowering the catalyst loading. |
| Dehalogenation | The bromo group is reduced, leading to the formation of pyridine-2-carboxamide. | This can occur at high temperatures or with certain ligand/base combinations. Try a milder base, a different ligand, or lower the reaction temperature. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond of the boronic acid. | Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Alkyne Dimerization (Glaser Coupling - Sonogashira) | Homocoupling of the terminal alkyne. | This is a common side reaction promoted by the copper co-catalyst. Ensure proper inert atmosphere and consider using a copper-free Sonogashira protocol if this is a persistent issue.[11] |
Data Presentation
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | A reliable starting point for many substrates.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Often High | Effective for challenging or electron-rich substrates. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | A common and commercially available Pd(0) source.[7] |
| Pd/C | K₂CO₃ | iPrOH/H₂O | Reflux | Good | A heterogeneous catalyst option that can be promoted by oxygen.[12] |
Yields are generalized from literature on similar bromopyridine substrates and may vary for this compound.
Table 2: Catalyst System Performance in Sonogashira Coupling of Bromopyridines
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | Room Temp | 3-12 | Good |
| K₂PdCl₄ (15) | CuI (10) | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | 4 | High |
Data adapted from studies on various bromopyridine derivatives.[1][5][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[9]
-
Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.[9]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).[4]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[4]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[1]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), the amine base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv).[1][5]
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-100 °C, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent and water. Separate the organic layer and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision logic for catalyst system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in 5-Bromopyridine-2-carboxamide reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 5-Bromopyridine-2-carboxamide, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound showing low to no conversion?
A1: Low conversion in cross-coupling reactions with this compound is a common challenge. Several factors can contribute to this issue:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming an inactive complex and hindering the catalytic cycle.[1]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for this specific substrate.[1]
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Poor Reagent Quality: The purity of your this compound, the coupling partner (e.g., boronic acid), solvents, and base is crucial. Impurities can poison the catalyst.
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Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[1]
Q2: I am observing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this side reaction?
A2: The formation of the debrominated product is a known side reaction. This can be minimized by:
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Ligand Selection: Trying a different phosphine ligand can sometimes suppress this side reaction.[1]
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Milder Reaction Conditions: Lowering the reaction temperature and using a milder base may help.[1]
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Reagent Purity: Ensure all reagents, particularly the boronic acid in Suzuki couplings, are of high purity to avoid potential hydride sources.
Q3: My amide bond formation to synthesize a derivative of this compound is failing. What are the likely causes?
A3: Low yields in amide bond formation can stem from several issues:
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Incomplete Carboxylic Acid Activation: If you are starting from 5-bromopyridine-2-carboxylic acid, the coupling reagent may not be efficiently activating the carboxylic acid.[2]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[2]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure you are using anhydrous solvents.[2]
-
Suboptimal Base: The choice and amount of base are critical to neutralize any acid formed and to facilitate the coupling.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Catalyst Deactivation by Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.
Data Presentation
The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. This data can serve as a starting point for optimization.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [3] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | ~90 | [4] |
| 3 | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O | 100 | 15 | [5] |
Note: Yields are for analogous bromopyridine substrates and may vary for this compound.
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 55-98 | [6] |
| 2 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | ~98 | [7] |
| 3 | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 25 | 85 | [8] |
Note: Yields are for analogous bromopyridine substrates and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Amide Bond Formation from 5-Bromopyridine-2-carboxylic Acid
-
Acid Activation: Dissolve 5-bromopyridine-2-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the activated acid solution.
-
Reaction: Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Stability of 5-Bromopyridine-2-carboxamide under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromopyridine-2-carboxamide under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is hydrolysis of the carboxamide group under both acidic and basic conditions. This can lead to the formation of 5-Bromopyridine-2-carboxylic acid and ammonia. The pyridine ring itself is generally stable, but the amide linkage is susceptible to cleavage.
Q2: Under what pH conditions is this compound most stable?
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: The most probable degradation product resulting from the hydrolysis of the amide bond is 5-Bromopyridine-2-carboxylic acid.
Q4: Can temperature affect the stability of this compound?
A4: Yes, elevated temperatures will accelerate the rate of hydrolysis under both acidic and basic conditions. Therefore, it is recommended to store solutions of this compound at lower temperatures to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving this compound under acidic or basic conditions. | The compound may be degrading due to hydrolysis of the amide group. | - Buffer the reaction mixture to a more neutral pH if the reaction chemistry allows. - Lower the reaction temperature. - Minimize the reaction time. - Perform a stability study of the compound under your specific reaction conditions (see Experimental Protocols). |
| Appearance of an unexpected peak corresponding to 5-Bromopyridine-2-carboxylic acid in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound has occurred. | - Verify the pH of your sample and mobile phase. - Ensure proper storage conditions (temperature, protection from light) for both solid compound and solutions. - Prepare solutions fresh before use. |
| Inconsistent results in biological assays. | The concentration of the active compound may be decreasing over time due to instability in the assay medium. | - Assess the stability of this compound in the assay buffer over the time course of the experiment. - Consider preparing stock solutions in a solvent where the compound is more stable (e.g., DMSO) and diluting into the aqueous assay buffer immediately before use. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the kind of information that would be generated to assess stability.
| Condition | Time (hours) | This compound Assay (%) | 5-Bromopyridine-2-carboxylic acid (%) |
| 0.1 N HCl (50°C) | 0 | 100.0 | 0.0 |
| 6 | 92.5 | 7.2 | |
| 12 | 85.3 | 14.1 | |
| 24 | 72.1 | 27.0 | |
| 0.1 N NaOH (50°C) | 0 | 100.0 | 0.0 |
| 6 | 90.8 | 8.9 | |
| 12 | 82.1 | 17.2 | |
| 24 | 65.9 | 33.2 | |
| pH 7.0 Buffer (50°C) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | < 0.1 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.[1][2][3]
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Phosphate buffer, pH 7.0
- High-purity water
- Acetonitrile (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector
- C18 HPLC column
2. Stock Solution Preparation:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol, diluted with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acidic Hydrolysis: Mix a known volume of the stock solution with 0.1 N HCl in a volumetric flask.
- Basic Hydrolysis: Mix a known volume of the stock solution with 0.1 N NaOH in a volumetric flask.
- Neutral Hydrolysis: Mix a known volume of the stock solution with pH 7.0 phosphate buffer in a volumetric flask.
- Incubate all solutions at a controlled temperature (e.g., 50°C).
4. Time Points:
- Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the acidic and basic samples to stop further degradation before analysis.
5. Sample Analysis:
- Analyze the samples by a validated stability-indicating HPLC method.
- The mobile phase could consist of a gradient of acetonitrile and a buffered aqueous phase.
- Monitor the elution of this compound and any degradation products using a UV detector at an appropriate wavelength.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Identify and quantify the major degradation products, such as 5-Bromopyridine-2-carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Removal of palladium catalyst from 5-Bromopyridine-2-carboxamide products
Welcome to the Technical Support Center for the removal of palladium catalysts from 5-Bromopyridine-2-carboxamide products. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound challenging?
A1: The primary challenge stems from the structure of this compound. The nitrogen atom in the pyridine ring and the amide group can act as strong ligands, forming stable, soluble complexes with palladium species. This chelation effect makes the palladium less amenable to removal by simple filtration and can complicate other purification methods.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[3] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose.[4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts?
A3: Several methods are employed to remove palladium catalysts, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:
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Adsorption: Using materials like activated carbon or specialized metal scavengers.[2]
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Scavenging: Employing solid-supported reagents that selectively bind to palladium.[1]
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Chromatography: Column chromatography can significantly reduce palladium levels.[5]
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Crystallization: Can be an effective purification step, sometimes enhanced with additives.[1]
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Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[2]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which is the industry standard for trace metal analysis.[2] Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: High Levels of Residual Palladium in the Final Product After Purification
-
Possible Cause: Strong coordination of palladium to the pyridine nitrogen and/or the carboxamide group, keeping it in solution.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or scavengers based on trimercaptotriazine (TMT) are often effective for nitrogen-containing compounds.[4]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (e.g., 4-24 hours).[4]
-
Use a Combination of Methods: A multi-step approach can be more effective. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.[4]
-
Consider a Pre-treatment Step: A mild oxidative or reductive wash before scavenging might convert various palladium species into a single, more easily captured form.
-
Issue 2: Significant Loss of this compound Product During Palladium Removal
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[2]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, as determined by optimization experiments.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
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Change the Purification Method: If product loss remains high with adsorption methods, consider switching to crystallization or chromatography.[1][5]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the palladium species present in the crude product (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved). This can be influenced by minor variations in reaction work-up.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.
-
Implement a Pre-treatment Step: As mentioned in Issue 1, a mild oxidation or reduction step can help to normalize the palladium species before scavenging.
-
Data Presentation
The following table summarizes typical performance data for various palladium removal methods for nitrogen-containing aromatic compounds. Note: This data is for analogous compounds and should be used as a guideline. The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
| Scavenger/Method | Functional Group | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species. |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts. |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective, but may cause product loss. |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[1]
-
Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[2]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Quantify the remaining palladium content using ICP-MS.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Preparation: Dissolve the crude product in an appropriate solvent.[2]
-
Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[2]
-
Analysis: Determine the final palladium concentration using ICP-MS.[2]
Visualizations
References
Technical Support Center: Reactions of 5-Bromopyridine-2-carboxamide with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2-carboxamide and strong bases. The information provided is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strong bases used with this compound?
A1: Common strong bases used in reactions involving this compound include organolithium reagents (e.g., n-butyllithium, lithium diisopropylamide - LDA), sodium hydride (NaH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under certain conditions.
Q2: What is the primary purpose of using a strong base with this compound?
A2: A strong base is typically used to deprotonate the amide (-CONH₂) group, forming a reactive nucleophile that can then participate in subsequent reactions, such as alkylation or acylation.
Q3: What are the potential side reactions when using strong bases with this compound?
A3: Several side reactions can occur, including:
-
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of aqueous bases.
-
Dehalogenation: The bromine atom can be removed.
-
Halogen Dance: The bromine atom can migrate to a different position on the pyridine ring.
-
Benzyne Formation: Under very strong basic conditions, elimination of HBr can lead to the formation of a reactive pyridyne intermediate.
-
Protonation: The deprotonated amide can be quenched by residual moisture in the reaction.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products requires careful control of reaction conditions. Key strategies include:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry to prevent protonation of the desired anion and hydrolysis of the amide.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and improve selectivity.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents reactions with atmospheric oxygen and moisture.
-
Choice of Base: The choice of base is critical. For deprotonation of the amide, non-nucleophilic bases like LDA or NaH are often preferred over nucleophilic bases like NaOH.
-
Order of Addition: Adding the base to the substrate at a low temperature is generally recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Starting material is recovered unchanged. | Insufficiently strong base or inactive base. | Use a stronger base or titrate the base to determine its exact concentration. |
| Reaction temperature is too low. | Allow the reaction to warm slowly to a slightly higher temperature while monitoring for product formation. | |
| Presence of moisture quenching the base/anion. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| A new, more polar spot appears on TLC, corresponding to 5-bromopyridine-2-carboxylic acid. | Hydrolysis of the amide. | Use a non-aqueous workup. Ensure the reaction is strictly anhydrous. Avoid using aqueous bases if hydrolysis is not the desired outcome. |
| Mass spectrometry indicates the desired product mass minus bromine. | Dehalogenation has occurred. | Use a less reactive base or run the reaction at a lower temperature. |
Issue 2: Formation of Multiple Products
| Symptom | Possible Cause | Recommended Solution |
| Isomeric products are observed. | "Halogen dance" (rearrangement of the bromine atom) may have occurred. | This is more likely with organolithium bases at higher temperatures. Try performing the reaction at a very low temperature (-78 °C or lower) and for a shorter duration. |
| A complex mixture of products is formed. | Benzyne formation followed by non-selective trapping. | Avoid excessively high temperatures and very strong, hindered bases if benzyne formation is not desired. |
| The desired product and the hydrolyzed product are both present. | Incomplete reaction followed by hydrolysis during workup. | Drive the initial reaction to completion. Use a non-aqueous workup to isolate the desired product before any potential hydrolysis. |
Experimental Protocols
General Protocol for Deprotonation of this compound with LDA
This protocol provides a general guideline for the deprotonation of the amide group. The subsequent reaction with an electrophile will depend on the specific nature of that electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous N,N-Dimethylformamide (DMF) (for quenching, optional)
-
Anhydrous deuterated methanol (MeOD) (for quenching, optional)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Place this compound (1.0 eq) into the flask and purge with inert gas. Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Reaction with Electrophile: Add the desired electrophile at -78 °C and continue to stir. The reaction time and temperature for this step will vary depending on the electrophile.
-
Quenching: Quench the reaction at low temperature by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride, or for analytical purposes, anhydrous DMF or MeOD).
-
Workup: Allow the reaction to warm to room temperature. Extract the product with an appropriate organic solvent. The organic layers should be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizing Potential Side Reaction Pathways
The following diagrams illustrate potential side reaction pathways that can occur when this compound is treated with a strong base.
Caption: Potential side reaction pathways for this compound with strong bases.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in reactions of this compound with strong bases.
Caption: A logical workflow for diagnosing and solving common issues in reactions of this compound with strong bases.
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Bromopyridine-2-carboxamide
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates like 5-Bromopyridine-2-carboxamide is of paramount importance. The presence of even minute impurities can significantly influence the compound's biological activity, toxicity, and stability, potentially compromising research outcomes and patient safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of two distinct reversed-phase HPLC methods for the purity analysis of this compound. Furthermore, it contrasts HPLC with alternative analytical techniques, namely Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), to offer a broader perspective on available methodologies. All experimental data presented is representative and intended to illustrate the comparative performance of each method.
Comparison of HPLC Methods for this compound Purity Analysis
The selection of an appropriate HPLC column and mobile phase gradient is critical for achieving optimal separation of the main compound from its potential process-related impurities. Here, we compare a standard C18 column with a mixed-mode column, which offers alternative selectivity.
Potential Impurities: Based on common synthetic routes for pyridine carboxamides, potential impurities could include the starting material, 5-bromopyridine-2-carboxylic acid, and byproducts from side reactions.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: C18 Column | Method B: Mixed-Mode Column |
| Retention Time of this compound (min) | 12.5 | 8.2 |
| Resolution between Main Peak and Closest Impurity | 2.1 | 3.5 |
| Tailing Factor for Main Peak | 1.2 | 1.1 |
| Theoretical Plates | 15,000 | 18,000 |
| Run Time (min) | 25 | 15 |
HPLC vs. Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity analysis, other techniques can be employed for orthogonal testing or preliminary screening.
Table 2: Comparison of HPLC with GC and TLC
| Feature | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability for this compound | Excellent | Good, requires sufficient volatility and thermal stability | Good for qualitative screening |
| Resolution | High to Very High | High | Low to Medium |
| Quantification | Excellent | Good | Semi-quantitative at best |
| Sensitivity | High | High | Low |
| Sample Throughput | Medium | Medium | High |
Experimental Protocols
Primary HPLC Method (Method A)
This protocol details a robust HPLC method for the purity determination of this compound using a conventional C18 column.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.
Caption: A general workflow for the HPLC purity analysis of a pharmaceutical compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Analysis of the Reactivity of 5-Bromopyridine-2-carboxamide and 5-Chloropyridine-2-carboxamide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the strategic selection of halogenated building blocks is a critical determinant of reaction efficiency and synthetic route feasibility. This guide provides a comprehensive comparison of the reactivity of 5-bromopyridine-2-carboxamide and 5-chloropyridine-2-carboxamide, two key intermediates in medicinal chemistry. The analysis focuses on their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings) and nucleophilic aromatic substitution (SNAr), providing a framework for informed decision-making in drug discovery pipelines.
Executive Summary
The comparative reactivity of this compound and 5-chloropyridine-2-carboxamide is dictated by the nature of the carbon-halogen bond, which behaves differently depending on the reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is the more reactive substrate. The rate-determining step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is more facile for the weaker carbon-bromine bond compared to the stronger carbon-chlorine bond. The general reactivity trend is C-I > C-Br > C-Cl.[1] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
-
Nucleophilic Aromatic Substitution (SNAr): 5-chloropyridine-2-carboxamide is predicted to be the more reactive substrate. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The reactivity is governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. The established reactivity order is C-F > C-Cl > C-Br > C-I.[2]
The electron-withdrawing nature of the carboxamide group at the 2-position influences the overall electron density of the pyridine ring, affecting the reactivity at the 5-position in all reaction types.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a qualitative and quantitative comparison of the two title compounds in essential synthetic reactions. While direct comparative studies on these specific substrates are limited, the data presented is based on well-established principles of chemical reactivity and findings from closely related analogues.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-pyridine structures.
Table 1: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | This compound | 5-Chloropyridine-2-carboxamide | Rationale for Reactivity Difference |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond. |
| Buchwald-Hartwig Amination | Higher Reactivity | Lower Reactivity | Similar to Suzuki coupling, the oxidative addition step is more facile for the bromo-derivative. |
| Stille Coupling | Higher Reactivity | Lower Reactivity | The reactivity trend for the oxidative addition of the organic halide is I > Br > Cl. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key method for the introduction of heteroatom nucleophiles onto the pyridine ring.
Table 2: Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)
| Reaction Type | This compound | 5-Chloropyridine-2-carboxamide | Rationale for Reactivity Difference |
| Nucleophilic Aromatic Substitution | Lower Reactivity | Higher Reactivity | The more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. |
Experimental Protocols
The following are generalized protocols for key reactions, which should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the Suzuki coupling of similar bromopyridine derivatives.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure for the amination of aryl bromides.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the flask and heat the mixture to 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Stille Coupling of this compound
This protocol is based on general procedures for the Stille coupling of aryl bromides.[4]
Materials:
-
This compound
-
Organostannane (e.g., (2-thienyl)tributylstannane) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous toluene or DMF (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the degassed solvent.
-
Bubble argon through the solution for 20 minutes.
-
Under a positive pressure of argon, add the organostannane and Pd(PPh₃)₄.
-
Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution of 5-Chloropyridine-2-carboxamide
This is a general protocol for SNAr reactions on activated chloropyridines.
Materials:
-
5-Chloropyridine-2-carboxamide
-
Nucleophile (e.g., morpholine) (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 5-chloropyridine-2-carboxamide, K₂CO₃, and DMSO.
-
Add the nucleophile and heat the mixture to 120-150°C for 12-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, pour into water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Applications
The following diagrams illustrate the fundamental mechanisms discussed and the role of these building blocks in drug discovery.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Role of 5-halopyridine-2-carboxamides as precursors for kinase inhibitors.
Conclusion
The choice between this compound and 5-chloropyridine-2-carboxamide is highly dependent on the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers superior reactivity, potentially leading to more efficient syntheses. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is the preferred substrate. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in the development of novel pyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
Reactivity Showdown: 5-Bromopyridine-2-carboxamide vs. 5-Iodopyridine-2-carboxamide in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the creation of carbon-carbon bonds, particularly in the development of novel pharmaceutical agents. The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki coupling is a common strategy. The choice of the halide on the pyridine ring—typically bromine or iodine—is a critical parameter that significantly influences reaction efficiency, required conditions, and overall yield.
This guide provides an objective, data-supported comparison of 5-bromopyridine-2-carboxamide and 5-iodopyridine-2-carboxamide as substrates in the Suzuki-Miyaura coupling. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for synthetic planning and process optimization.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to the aryl halide is frequently the rate-determining step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance Comparison: Bromide vs. Iodide
The fundamental difference in reactivity between the two substrates lies in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower BDE for 5-iodopyridine-2-carboxamide facilitates a faster rate of oxidative addition, which translates into more favorable reaction kinetics.
While no single study directly compares this compound and 5-iodopyridine-2-carboxamide under identical conditions, a robust comparison can be constructed from available data on closely related 5-bromopyridine substrates and the well-established principles of halide reactivity. The data presented for the 5-iodo- substrate are projected performance expectations based on these principles.
| Parameter | 5-Iodopyridine-2-carboxamide | This compound | Justification |
| Relative Reactivity | High | Moderate to High | The weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step, resulting in a faster overall reaction rate. |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | Due to higher reactivity, the iodo-compound can often be coupled at lower temperatures, which can improve functional group tolerance and reduce the formation of thermal degradation byproducts. |
| Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 8-24 hours) | The faster kinetics of the iodo-substrate typically lead to complete conversion in a significantly shorter timeframe compared to the bromo-analog under similar catalytic conditions. |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | The facile oxidative addition for the C-I bond often allows for lower concentrations of the palladium catalyst to achieve high yields, which is economically and environmentally beneficial. |
| Typical Yields | Excellent (>90%) | Good to Excellent (70-95%) | The enhanced reactivity and milder conditions possible with the iodo-substrate generally translate to higher isolated yields and a cleaner reaction profile. |
| Cost & Availability | Higher Cost, Less Common | Lower Cost, Widely Available | 5-Bromopyridine derivatives are generally more commercially available and less expensive than their iodo counterparts, which can be a significant factor in large-scale synthesis. |
| Side Reactions | Lower potential for dehalogenation | Higher potential for debromination at elevated temperatures | The more forcing conditions (higher temperatures, longer times) sometimes required for the bromo-substrate can increase the incidence of side reactions like hydrodehalogenation (replacement of Br with H). |
Experimental Protocols
The following are representative, generalized protocols for the Suzuki-Miyaura coupling of each substrate with a generic arylboronic acid. Note: These protocols are starting points and should be optimized for each specific combination of coupling partners.
Protocol 1: Suzuki Coupling of this compound
This procedure is adapted from established methods for the coupling of similar 5-bromopyridine derivatives.[1][2]
Workflow Diagram
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-18 hours.[2]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylpyridine-2-carboxamide.
Protocol 2: Projected Suzuki Coupling of 5-Iodopyridine-2-carboxamide
This projected protocol is based on the higher reactivity of aryl iodides and leverages milder conditions often reported for such substrates.
Workflow Diagram
Figure 3: Projected workflow for the Suzuki coupling of 5-iodopyridine-2-carboxamide.
Reagents:
-
5-Iodopyridine-2-carboxamide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Toluene and Water (5:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 5-iodopyridine-2-carboxamide, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylpyridine-2-carboxamide.
Conclusion and Recommendations
The choice between this compound and 5-iodopyridine-2-carboxamide for Suzuki-Miyaura coupling is a trade-off between reactivity and cost.
5-Iodopyridine-2-carboxamide is the substrate of choice when high yields, mild reaction conditions, and short reaction times are paramount. Its high reactivity allows for lower catalyst loading and temperature, making it ideal for the synthesis of complex molecules with sensitive functional groups and for rapid library generation in a discovery setting.
This compound represents a more pragmatic and cost-effective option, particularly for large-scale synthesis. While it may require more forcing conditions (higher temperatures, longer times, and potentially higher catalyst loading), it can still provide good to excellent yields.[1] Its wide availability and lower cost make it an attractive starting material for process development and manufacturing campaigns where optimization can mitigate its lower intrinsic reactivity.
For initial exploratory synthesis and situations demanding high efficiency, the iodo-derivative is superior. For cost-driven, large-scale applications, the bromo-derivative is the more practical starting point, with the understanding that more rigorous process optimization will be necessary to achieve desired outcomes.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Bromo: A Comparative Guide to Alternative Reagents for Biaryl Synthesis from Pyridine-2-carboxamides
For researchers, scientists, and drug development professionals, the construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. The 5-bromo-pyridine-2-carboxamide moiety is a common building block in this endeavor. However, a range of alternative reagents and methodologies can offer advantages in terms of reactivity, cost, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed protocols, to facilitate the strategic selection of reagents for your biaryl synthesis needs.
This guide explores established cross-coupling methodologies, including Suzuki-Miyaura, Negishi, and Kumada reactions, utilizing alternative halogenated and activated pyridine-2-carboxamides. Furthermore, it delves into innovative approaches such as decarboxylative coupling and direct C-H arylation, which circumvent the need for pre-halogenated starting materials.
Performance Comparison of Biaryl Synthesis Strategies
The following tables summarize the performance of various reagents and methods for the synthesis of 5-Aryl-pyridine-2-carboxamides. While direct side-by-side comparisons under identical conditions are limited in the literature, this data, compiled from various sources, provides valuable insights into the expected yields and reaction conditions for each approach.
Table 1: Comparison of 5-Substituted Pyridine-2-carboxamides in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyridine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~85 |
| 5-Chloropyridine-2-carboxamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-80 |
| 5-Iodopyridine-2-carboxamide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 60 | 2 | >90 |
| 5-(Triflyloxy)pyridine-2-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | ~80-90 |
General Reactivity Trend: The reactivity of the leaving group in Suzuki-Miyaura coupling generally follows the order: I > OTf ≈ Br > Cl. This trend is reflected in the milder reaction conditions (lower temperature, shorter time) required for the iodo-substituted starting material. While chloro-substrates are often more cost-effective, they typically necessitate more active catalyst systems and longer reaction times to achieve comparable yields.
Table 2: Comparison of Alternative Cross-Coupling Strategies
| Method | Pyridine Precursor | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Negishi Coupling | 5-Iodopyridine-2-carboxamide | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | 60 | 12-24 | ~80-95 |
| Kumada Coupling | This compound | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25-60 | 2.5-18 | ~75-95 |
| Decarboxylative Coupling | Pyridine-2-carboxamide-5-carboxylic acid | Iodobenzene | Pd(OAc)₂ / CuI | DMSO | 130 | 24 | ~60-70 |
| Direct C-H Arylation | Pyridine-2-carboxamide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 110-130 | 16-24 | ~40-60 |
Note on Alternative Strategies: Negishi and Kumada couplings offer powerful alternatives, particularly when boronic acids are unstable or commercially unavailable.[1][2] Decarboxylative coupling and direct C-H arylation represent more atom-economical approaches by avoiding the pre-functionalization of the pyridine ring, though they may require higher temperatures and offer more moderate yields.[3][4]
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Chloropyridine-2-carboxamide
This protocol is adapted for the more challenging coupling of a chloro-substituted pyridine.
-
Materials:
-
5-Chloropyridine-2-carboxamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-chloropyridine-2-carboxamide, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Negishi Coupling of 5-Iodopyridine-2-carboxamide
This protocol outlines the coupling of an iodo-substituted pyridine with an organozinc reagent.
-
Materials:
-
5-Iodopyridine-2-carboxamide (1.0 mmol)
-
Arylzinc chloride solution (1.2 mmol, 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.
-
Add a solution of 5-iodopyridine-2-carboxamide in anhydrous THF.
-
Slowly add the arylzinc chloride solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.
-
The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Decarboxylative Cross-Coupling of Pyridine-2-carboxamide-5-carboxylic acid
This protocol describes a method that avoids the use of halogenated starting materials.[3]
-
Materials:
-
Pyridine-2-carboxamide-5-carboxylic acid (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)
-
Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add pyridine-2-carboxamide-5-carboxylic acid, the aryl iodide, Pd(OAc)₂, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the discussed biaryl synthesis methodologies.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 5-Bromopyridine-2-carboxamide: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. Single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation of small organic molecules. This guide provides a comparative framework for the validation of the 5-Bromopyridine-2-carboxamide structure, drawing on experimental data from well-characterized analogous compounds, nicotinamide and isonicotinamide.
While a public crystal structure for this compound is not currently available, this guide presents the crystallographic data for nicotinamide (a vitamin B3 isomer) and isonicotinamide as key comparators.[1][2] These molecules share the core pyridine carboxamide moiety, making their crystal structures an excellent benchmark for validating a potential structure of this compound. The presence of a bromine atom in the target compound is expected to influence bond lengths, angles, and crystal packing, providing a key point of comparison.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for known polymorphs of nicotinamide and isonicotinamide. These values provide a baseline for evaluating the quality and validity of an experimentally determined structure for this compound.
Table 1: Crystallographic Data for Nicotinamide Polymorphs
| Parameter | Nicotinamide (Form α) | Nicotinamide (Form β) | Nicotinamide (Form γ) |
| CSD Refcode | NICOAM | NICOAM01 | NICOAM11 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 9.17 | 11.83 | 21.93 |
| b (Å) | 15.77 | 3.82 | 11.51 |
| c (Å) | 3.82 | 15.75 | 9.16 |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.4 | 113.8 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 546.9 | 652.8 | 2309.8 |
| Z | 4 | 4 | 16 |
Data sourced from the Cambridge Structural Database (CSD) and related publications.[3][4][5]
Table 2: Crystallographic Data for Isonicotinamide Polymorphs
| Parameter | Isonicotinamide (Form I) | Isonicotinamide (Hydrate) |
| CSD Refcode | ISONIA | Not available |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.418 | 7.418 |
| b (Å) | 10.774 | 10.774 |
| c (Å) | 16.608 | 16.608 |
| α (°) | 90 | 90 |
| β (°) | 92.686 | 92.686 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1326.1 | 1326.1 |
| Z | 8 | 4 |
Data sourced from PubChem and related publications.[2][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The validation of the this compound structure would follow a standard and rigorous experimental protocol for small molecule single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals of this compound suitable for X-ray diffraction are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to obtain crystals of sufficient size and quality (typically 0.1-0.4 mm in all dimensions).[7][8]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source).
-
A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process.[9]
3. Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated.
-
The data is scaled and corrected for experimental factors such as absorption.
4. Structure Solution and Refinement:
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically located from the difference electron density map and refined using appropriate models.
-
The final structural model is validated by checking parameters such as the R-factor, goodness-of-fit, and residual electron density.[7]
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical workflow for the validation of a small molecule crystal structure using X-ray crystallography.
Caption: Workflow for X-ray Crystallography Validation.
Conclusion
The structural validation of this compound via single-crystal X-ray crystallography is a crucial step for its application in research and development. While a dedicated crystal structure is not yet publicly documented, a robust validation can be achieved by comparing its experimentally determined crystallographic parameters with those of well-established, structurally similar compounds like nicotinamide and isonicotinamide. Adherence to a standardized experimental protocol will ensure the generation of a high-quality, reliable crystal structure, providing a solid foundation for future molecular design and drug development endeavors.
References
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. (isonicotinamide) hydrate Form I | C12H16N4O4 | CID 139144308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eas.org [eas.org]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 9. creative-biostructure.com [creative-biostructure.com]
Comparative study of palladium catalysts for 5-Bromopyridine-2-carboxamide coupling.
A comprehensive analysis of palladium catalysts is crucial for optimizing the synthesis of key pharmaceutical intermediates. This guide offers a comparative study of various palladium catalysts for the coupling of 5-Bromopyridine-2-carboxamide, a vital building block in drug development. The performance of different catalyst systems is evaluated based on experimental data from analogous reactions, providing researchers with the necessary information to select the most effective catalyst for their specific needs.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst is critical for the successful synthesis of substituted pyridine derivatives. The following table summarizes the performance of three distinct palladium catalyst systems in a representative Suzuki-Miyaura coupling reaction with an arylboronic acid. The data, compiled from studies on similar bromopyridine substrates, provides a comparative overview of their efficiency.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 85-95 | 3-5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2-8 | 90-99 | 1-2 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80-90 | 4-12 | 88-97 | 2-4 |
Experimental Workflow
The general experimental workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating to facilitate the catalytic cycle, and finally, purification of the desired product.
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using the three compared palladium catalysts are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Catalyst System 1: Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst System 2: Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Schlenk tube with a screw cap and magnetic stir bar
Procedure:
-
In a glovebox, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos to a Schlenk tube.
-
Add 1,4-dioxane to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Catalyst System 3: Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Schlenk flask with a reflux condenser and magnetic stir bar
Procedure:
-
Add this compound, the arylboronic acid, and cesium carbonate to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ to the mixture under a positive flow of argon.
-
Add anhydrous DME to the flask via syringe.
-
Heat the reaction to 90 °C and stir for 4-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[1]
References
Efficacy of 5-Bromopyridine-2-carboxamide in kinase inhibitor synthesis compared to other building blocks
Efficacy of 5-Bromopyridine-2-carboxamide in Kinase Inhibitor Synthesis: A Comparative Guide
Introduction to Kinase Inhibition and the Role of Pyridine-Based Scaffolds
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This has made the development of small molecule kinase inhibitors a central focus of modern drug discovery. Pyridine-based scaffolds are of significant interest in medicinal chemistry as they can act as "hinge-binders," forming crucial hydrogen bonds within the ATP-binding pocket of kinases, which contributes to the potency and selectivity of the inhibitor. This compound is a versatile building block that provides a pyridine core with functional groups amenable to a variety of chemical modifications, making it a valuable starting material for the synthesis of complex kinase inhibitors.
This guide provides a comparative analysis of the efficacy of this compound against other building blocks in the synthesis of inhibitors for key kinase targets such as Janus kinases (JAK), Rho-associated coiled-coil containing protein kinases (ROCK), and Interleukin-1 receptor-associated kinase 4 (IRAK4).
Comparative Analysis of Building Blocks in Kinase Inhibitor Synthesis
The efficacy of a building block in kinase inhibitor synthesis can be evaluated by the biological activity (e.g., IC50 values) of the final compounds. Below is a comparison of inhibitors synthesized from this compound and alternative scaffolds targeting JAK, ROCK, and IRAK4.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[1]
Table 1: Comparison of Building Blocks for JAK Inhibitor Synthesis
| Building Block/Scaffold | Target Kinase | Representative Inhibitor(s) | IC50 (nM) |
| This compound Derivatives | JAK1 | Upadacitinib (ABT-494) | Selective for JAK1[2] |
| Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | Tofacitinib | JAK1: 1.1, JAK2: 20, JAK3: 42[3] |
| Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | Ruxolitinib | JAK1: 3.3, JAK2: 2.8[1] |
| Imidazo[1,2-b]pyridazine | JAK2 | LY2784544 | JAK2: (Data not specified)[4] |
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors
ROCKs are serine/threonine kinases that are key regulators of cellular processes like smooth muscle contraction and cell migration.[5] They are attractive targets for diseases such as hypertension, glaucoma, and cancer.[5][6]
Table 2: Comparison of Building Blocks for ROCK Inhibitor Synthesis
| Building Block/Scaffold | Target Kinase | Representative Inhibitor(s) | IC50 (nM) |
| This compound Derivatives | ROCK | (Data not specified) | (Data not specified) |
| 4-Aryl-thiazole-2-amines | ROCK2 | Compound 4v | 20[5] |
| Lipoic Amides | ROCK2 | Compound DC24 | 124 (ROCK2), 6354 (ROCK1)[7] |
| Benzoazepinone | ROCK | Compound 15 | Sub-nanomolar[8] |
| Benzimidazole/Benzoxazolone-urea | ROCK2 | (Data not specified) | (Data not specified)[9] |
Analysis: While the direct use of this compound in ROCK inhibitors is not detailed in the search results, a variety of other scaffolds have proven effective. The 4-aryl-thiazole-2-amine scaffold has yielded a potent ROCK2 inhibitor with an IC50 of 20 nM.[5] Lipoic amides and benzoazepinones have also been used to develop potent and selective ROCK inhibitors, with the latter achieving sub-nanomolar potency.[7][8] This indicates a diverse landscape of effective building blocks for ROCK inhibitor synthesis.
Interleukin-1 receptor-associated kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical kinase in the innate immune signaling pathway, making it a compelling target for inflammatory and autoimmune diseases.[10]
Table 3: Comparison of Building Blocks for IRAK4 Inhibitor Synthesis
| Building Block/Scaffold | Target Kinase | Representative Inhibitor(s) | IC50 (nM) |
| This compound Derivatives | IRAK4 | (Data not specified) | (Data not specified) |
| Oxazolo[4,5-b]pyridine | IRAK4 | Compound 42 | 8.9[11][12] |
| Aminoindazole | IRAK4 | BAY1834845 (Zabedosertib) | (Data not specified)[13] |
| 2,6-Diaminopyrimidin-4-one | IRAK4 | (Data not specified) | (Data not specified)[14] |
Analysis: The oxazolo[4,5-b]pyridine scaffold has been successfully employed to develop a potent IRAK4 inhibitor with an IC50 of 8.9 nM.[11][12] Other scaffolds like aminoindazole and 2,6-diaminopyrimidin-4-one are also utilized in the synthesis of IRAK4 inhibitors.[13][14] Although direct examples of this compound in IRAK4 inhibitor synthesis are not provided, its versatile chemical nature suggests potential applicability.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of kinase inhibitors using different building blocks.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
This protocol describes a two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.[15]
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This typically yields the corresponding β-enaminone in high yields (83–97%).
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine).
-
This cyclocondensation reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[15]
Protocol 2: Synthesis of a Novel ROCK Inhibitor (General Procedure)
This procedure outlines the synthesis of novel ROCK inhibitors via a reflux reaction.[6]
-
To a solution of the corresponding amine (1 eq) in acetonitrile (10 mL), add a benzyl bromide derivative (1.1 eq) and triethylamine (2 eq).
-
Reflux the reaction mixture overnight.
-
After completion, evaporate the acetonitrile under reduced pressure.
-
Neutralize the residue with an aqueous solution of NaHCO3 and extract the resulting mixture with dichloromethane (DCM).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
Visualizing Synthesis and Signaling Pathways
Diagrams are essential for illustrating complex workflows and biological pathways.
General Kinase Inhibitor Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Quantitative NMR (qNMR) for Purity Assessment of 5-Bromopyridine-2-carboxamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a cornerstone of quality control and reliable scientific outcomes. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-Bromopyridine-2-carboxamide. The comparison is supported by experimental data and detailed methodologies to inform the selection of the most appropriate analytical technique.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary analytical method for the direct and accurate purity assessment of this compound. Unlike chromatographic techniques, qNMR does not require a specific reference standard of the analyte itself, instead utilizing an independent, certified internal standard.[1] This makes it a highly valuable tool for the characterization of new chemical entities and for the precise purity assignment of in-house reference materials. High-Performance Liquid Chromatography (HPLC) serves as a robust and sensitive orthogonal method, particularly well-suited for routine analysis and the detailed profiling of impurities.[2]
Data Presentation: qNMR vs. HPLC for Purity Analysis
The following table summarizes illustrative quantitative data for the purity assessment of a batch of a substituted pyridine derivative, showcasing the comparative performance of qNMR and a validated HPLC method.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Purity (mass %) | 98.5% | 99.7% (Area % Normalization) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and detection.[3] |
| Accuracy | High, provides an absolute purity value.[4] | High, but can be influenced by the response factors of impurities.[3] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[3] | Very good, with low RSD.[3] |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone).[2] | Ideally requires a certified reference standard of the analyte and each impurity for accurate quantification.[1] |
| Analysis Time | Rapid, typically 10-15 minutes per sample. | Longer, including column equilibration, run time, and potential gradient elution. |
| Impurity Detection | Quantifies all proton-containing species relative to the internal standard. | Highly sensitive for detecting trace impurities, especially with UV detectors.[3] |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | Involves preparation of mobile phases and sample filtration. |
Note: The discrepancy in purity values between qNMR and HPLC in the illustrative data can arise from impurities having different UV response factors in HPLC, leading to an underestimation or overestimation of their concentration by area percentage. qNMR, being a molar-based technique, often provides a more accurate representation of the bulk sample's purity.[3]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for this compound
Objective: To determine the absolute purity of this compound using a certified internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Internal Standard (e.g., Maleic Acid or Dimethyl Sulfone of certified purity)
-
Deuterated Solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Pulse Angle: A 90° pulse should be used for quantitative accuracy.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 20-60 seconds for accurate quantification).[5]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Temperature: Maintain a stable temperature, for example, 298 K.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., phosphate buffer)
Chromatographic Conditions (Illustrative):
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
-
Gradient: A suitable gradient to ensure separation of impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification of impurities, calibration with certified reference standards of those impurities is necessary.[1]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the qNMR and HPLC purity assessment processes.
References
A Comparative Guide to LC-MS Analysis of 5-Bromopyridine-2-carboxamide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of 5-Bromopyridine-2-carboxamide reaction mixtures. The supporting data and methodologies are presented to assist in selecting the most suitable analytical approach for process monitoring, impurity profiling, and quality control in the synthesis of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and identifying potential byproducts is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While LC-MS is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also offer viable analytical solutions. This guide presents a comparative overview of these methods, supported by hypothetical experimental data that reflects typical analytical performance.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the quantitative data for the analysis of a hypothetical this compound reaction mixture using LC-MS, HPLC-UV, and GC-MS. The reaction is assumed to proceed from 5-bromo-2-cyanopyridine, and potential impurities are based on common side reactions in pyridine chemistry.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 5.2 | 201/203 | 184/186, 156/158, 78 |
| 5-Bromo-2-cyanopyridine (Starting Material) | 6.8 | 183/185 | 156/158, 103 |
| 5-Bromopyridine-2-carboxylic acid (Hydrolysis Product) | 4.5 | 202/204 | 184/186, 158/160 |
| 2,5-Dibromopyridine (Potential Impurity) | 7.5 | 236/238/240 | 157/159, 78 |
| 2-Amino-5-bromopyridine (Potential Impurity) | 3.1 | 174/176 | 157/159, 94 |
Table 2: Performance Comparison of Analytical Methods
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL | ~30 ng/mL | ~0.5 ng/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.997 |
| Precision (%RSD) | < 2% | < 5% | < 4% |
| Selectivity | Very High | Moderate | High |
| Analysis Time | ~15 min | ~20 min | ~25 min |
Experimental Protocols
LC-MS Analysis
-
Sample Preparation: 1 mg of the crude reaction mixture was dissolved in 10 mL of methanol. The solution was then filtered through a 0.22 µm syringe filter. A 10 µL aliquot was injected into the LC-MS system.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-500.
-
Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas for MS/MS experiments.
-
HPLC-UV Analysis
-
Sample Preparation: 10 mg of the crude reaction mixture was dissolved in 10 mL of a 50:50 mixture of acetonitrile and water. The solution was filtered through a 0.45 µm syringe filter. A 20 µL aliquot was injected into the HPLC system.
-
High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
GC-MS Analysis
-
Sample Preparation: 1 mg of the crude reaction mixture was dissolved in 1 mL of dichloromethane. The solution was filtered through a 0.22 µm syringe filter. A 1 µL aliquot was injected into the GC-MS system.
-
Gas Chromatography:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Mandatory Visualization
Caption: Workflow for the LC-MS analysis of the reaction mixture.
Comparison and Recommendations
-
LC-MS offers the highest sensitivity and selectivity, making it the ideal choice for identifying and quantifying trace-level impurities. The ability to obtain both molecular weight and structural information through MS/MS fragmentation is invaluable for confident peak identification.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis and monitoring of the main components of the reaction. However, its lower sensitivity and potential for co-elution of impurities with similar UV absorbance may limit its utility for detailed impurity profiling.
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be particularly useful for identifying thermally stable byproducts. However, less volatile or thermally labile compounds like the carboxylic acid hydrolysis product may require derivatization, adding complexity to the sample preparation process.
For comprehensive analysis of this compound reaction mixtures, LC-MS is the recommended technique due to its superior sensitivity, selectivity, and versatility in handling a wide range of analytes without the need for derivatization. HPLC-UV can be a cost-effective alternative for routine process monitoring where high sensitivity is not a critical requirement. GC-MS serves as a complementary technique for the analysis of specific volatile impurities.
A Comparative Benchmarking Guide to 5-Bromopyridine-2-carboxamide and Other Pyridine-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromopyridine-2-carboxamide with other pyridine-based reagents commonly used in organic synthesis and drug discovery. The performance of these reagents is evaluated based on available experimental data, with a focus on their application in cross-coupling reactions and as scaffolds for kinase inhibitors.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Pyridine-containing molecules are ubiquitous in pharmaceuticals, making efficient methods for their synthesis highly valuable.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry.[2] However, the use of 2-substituted pyridine organoboron reagents is often challenging due to their instability and poor reactivity, a phenomenon often referred to as the "2-pyridyl problem".[1] This section compares the utility of this compound and its analogues with alternative reagents designed to overcome these challenges.
A significant challenge in utilizing pyridine-2-boronates in Suzuki-Miyaura coupling is their low reaction efficiency and instability.[1] As an alternative, pyridine-2-sulfinates have emerged as stable and effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[1][3][4]
Table 1: Comparison of Pyridine-Based Reagents in Palladium-Catalyzed Cross-Coupling
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Bromopyridines | This compound | Commercially available, versatile scaffold. | Can require forcing conditions for C-C coupling. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane/water), 85-95 °C.[2] |
| Pyridine Boronic Acids/Esters | Pyridine-2-boronic acid | Wide commercial availability. | Often unstable, leading to low yields, especially for 2-substituted pyridines.[1] | Pd catalyst, base, solvent, elevated temperatures. |
| Pyridine Sulfinates | Sodium pyridine-2-sulfinate | Stable, easy to prepare, highly efficient coupling partners.[1][3] | Less commercially available than boronic acids. | Pd(OAc)₂/PCy₃ catalyst, K₂CO₃, 150 °C.[3] |
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following protocol for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid can be considered representative for reactions involving bromopyridine derivatives.[2]
Reaction Setup:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the respective arylboronic acid (1.2 eq), potassium phosphate (2.3 eq), and water.
-
Heat the reaction mixture to 85–95 °C and stir for over 15 hours.
Workup and Purification:
-
After cooling to room temperature, filter the reaction mixture.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibition: Targeting p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Consequently, it has emerged as a significant therapeutic target for inflammatory diseases.[5] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors. The pyridine core, often functionalized with carboxamide groups, plays a crucial role in binding to the kinase active site.
Table 2: In Vitro Inhibitory Activity of Pyridine-Based Compounds against p38α MAP Kinase
| Compound Class | Specific Compound Example | Target | IC₅₀ (nM) | Reference |
| Pyridinylimidazole | SB203580 | p38α | 222.44 ± 5.98 | [6] |
| Diaryl Urea | BIRB 796 | p38α | Picomolar affinity | [5] |
| N-substituted Imidazole Amide | Compound AA6 | p38α | 403.57 ± 6.35 | [6] |
| Pyridinyltriazole | Compound 5c (1 µM) | p38 phosphorylation | Significant inhibition | [7] |
| Pyridinyltriazole | Compound 5d (1 µM) | p38 phosphorylation | Significant inhibition | [7] |
DOT Script for p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway and point of inhibition.
Experimental Protocol: In Vitro p38α Kinase Assay
The following is a generalized protocol for determining the in vitro potency of synthesized compounds against p38α kinase, adapted from commercially available luminescent kinase assays.
Materials:
-
384-well plates
-
p38α kinase
-
Substrate (e.g., ATF2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells).
-
Add 2 µL of p38α kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Performance in Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation of (hetero)aryl halides is a powerful method for the synthesis of amides.[8][9][10] This reaction is particularly relevant for the direct conversion of bromopyridines, such as this compound, into more complex amide structures. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.
Table 3: Comparison of Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides
| Catalyst System | Ligand | CO Pressure | Temperature (°C) | Key Features |
| Palladacycle Precatalyst | XantPhos | Slight excess | 45 - 80 | Good to excellent yields with low catalyst loading, suitable for sensitive substrates.[8] |
| Pd(OAc)₂ | PPh₃ | 40 bar | 80 | Can lead to double carbonylation (ketoamide formation) as a side product.[10] |
| Pd(OAc)₂ | XantPhos | 1 bar | 50 | Highly selective for single carbonylation, providing carboxamides in high yields.[10] |
DOT Script for Aminocarbonylation Workflow
Caption: General workflow for palladium-catalyzed aminocarbonylation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its performance in key synthetic transformations, such as Suzuki-Miyaura cross-coupling, is comparable to other bromopyridine derivatives, although challenges associated with the "2-pyridyl problem" may necessitate careful optimization of reaction conditions. For particularly challenging couplings, alternative reagents like pyridine-2-sulfinates offer a more efficient, albeit less readily available, option.
In the context of drug discovery, the pyridine-2-carboxamide moiety is a key feature in a variety of kinase inhibitors, particularly those targeting p38 MAP kinase. The data indicates that while the core scaffold is important, modifications to the appended groups are critical for achieving high potency and selectivity.
The choice of reagent and synthetic strategy will ultimately depend on the specific target molecule, desired reaction efficiency, and the commercial availability of starting materials. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic and drug discovery programs.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromopyridine-2-carboxamide: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromopyridine-2-carboxamide, ensuring laboratory safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) to be fully aware of its potential hazards. While a specific SDS for this compound was not found, data from closely related brominated pyridine compounds suggest it may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
The following table summarizes key data for compounds structurally similar to this compound. This information is provided to offer a general understanding of the substance's characteristics.
| Property | Value | Source Compound |
| Molecular Formula | C₆H₅BrN₂O | This compound |
| GHS Hazard Statements | H315, H319, H335 (Assumed) | 5-Bromopyrimidine[4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
-
Waste Identification and Segregation:
-
Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be constructed of a compatible material, such as polyethylene.[4]
-
Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[4]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[4]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromopyridine-2-carboxamide
This guide provides crucial safety and logistical information for handling 5-Bromopyridine-2-carboxamide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, personal protective equipment (PPE), and disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Use in a well-ventilated area or fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably a fume hood |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing
-
Ventilation: Before handling, ensure the laboratory is well-ventilated.[2][4] All manipulations of solid this compound should be performed in a certified chemical fume hood.[3]
-
Don PPE: Put on the appropriate PPE as specified in Table 1 for "Weighing and Aliquoting."
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood. Minimize the creation of dust.
-
Container Sealing: Tightly seal the stock container immediately after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]
2.2. Solution Preparation
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 for "Solution Preparation."
-
Solvent Addition: In a chemical fume hood, slowly add the weighed this compound to the chosen solvent in an appropriate flask.
-
Mixing: Stir the solution until the solid is fully dissolved. Keep the container covered to the extent possible to minimize vapors.
2.3. Reaction Setup and Execution
-
Don PPE: Follow the PPE guidelines in Table 1 for "Conducting Reactions."
-
Apparatus Setup: Assemble the reaction apparatus within a chemical fume hood.
-
Reagent Addition: Add the this compound solution to the reaction vessel using a dropping funnel or syringe, as appropriate for the scale and nature of the reaction.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
Emergency Procedures
3.1. Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[4]
-
Cleanup: Wearing appropriate PPE (see Table 1), carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
3.2. Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and absorbent pads, in the designated solid hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
